Product packaging for (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate(Cat. No.:CAS No. 1225208-94-5)

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Numéro de catalogue: B606585
Numéro CAS: 1225208-94-5
Poids moléculaire: 752.2 g/mol
Clé InChI: DBPPRLRVDVJOCL-FQRUVTKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Cefiderocol within the Landscape of Novel Antibiotics

Cefiderocol stands out in the current antibiotic landscape as the first approved injectable siderophore cephalosporin (B10832234). koreamed.org It was developed by Shionogi & Co., Ltd. to address the urgent need for new treatments against severe infections caused by carbapenem-resistant Gram-negative bacteria. oup.com The World Health Organization has identified carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales as critical priority pathogens, for which effective treatments are severely lacking. seq.es Cefiderocol represents a significant advancement, offering a new therapeutic option for complicated urinary tract infections (cUTIs), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP) caused by susceptible Gram-negative microorganisms. nih.govshionogi.comdrugs.com Its approval by the U.S. Food and Drug Administration (FDA) and other regulatory bodies marks a crucial step in arming clinicians against these challenging infections. nih.govshionogi.comdrugbank.com

The Siderophore-Antibiotic Conjugate Paradigm: Historical Perspective and Rationale

The concept of siderophore-antibiotic conjugates is inspired by a natural microbial strategy. nih.gov Siderophores are small molecules produced by bacteria to scavenge for ferric iron, an essential nutrient, from their environment. oup.comresearchgate.net Some microbes naturally produce sideromycins, which are siderophore-antibiotic conjugates used to gain a competitive advantage by killing other bacteria. nih.gov This "Trojan Horse" approach involves the antibiotic being linked to a siderophore, which the target bacteria actively transport into their cells via their iron uptake systems. nih.govnih.gov

Researchers have harnessed this natural strategy to design synthetic siderophore-antibiotic conjugates to overcome the formidable outer membrane of Gram-negative bacteria, a common barrier to many antibiotics. nih.govsemanticscholar.org By mimicking this natural iron acquisition system, these drugs can bypass resistance mechanisms like porin channel mutations and efflux pumps. koreamed.orgoup.com While the concept has been explored for decades with molecules like albomycin (B224201) and salmycin, Cefiderocol is the first such conjugate to achieve late-stage clinical development and widespread approval. nih.govsemanticscholar.orgnih.gov

Cefiderocol's Distinctive Role in Addressing Multidrug-Resistant Gram-Negative Pathogens

Cefiderocol's unique structure and mechanism of action make it a potent weapon against a broad spectrum of multidrug-resistant Gram-negative pathogens. mdpi.com Its chemical structure includes a cephalosporin core, similar to ceftazidime (B193861) and cefepime (B1668827), which is responsible for inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3. koreamed.orgmdpi.com What sets Cefiderocol apart is the catechol moiety attached to its C-3 side chain, which acts as a siderophore. mdpi.commdpi.com

This siderophore component chelates with ferric iron in the host's body and is then actively transported across the bacterial outer membrane through various iron transporter systems. koreamed.orgdrugbank.comfrontiersin.org This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space, where it can effectively reach its PBP targets and exert its bactericidal effect. frontiersin.orgshionogi.com This Trojan horse entry, combined with its stability against a wide range of beta-lactamases, including serine and metallo-carbapenemases (like KPC, NDM, VIM, IMP, and OXA types), gives Cefiderocol its powerful activity against many of the most challenging carbapenem-resistant bacteria. koreamed.orgnih.gov

Research Findings on Cefiderocol's Efficacy

Clinical trials have demonstrated the efficacy of Cefiderocol in treating various infections caused by MDR Gram-negative bacteria.

Table 1: Key Clinical Trials for Cefiderocol

Real-world evidence from the PROVE study, a large-scale global retrospective analysis, further supports Cefiderocol's effectiveness. The study included 1,075 hospitalized patients and found a favorable clinical response in 75.1% of patients at the end of treatment. clinicaltrialvanguard.com Notably, 74.6% of the infections in this study were carbapenem-resistant. clinicaltrialvanguard.com

Table 2: In Vitro Activity of Cefiderocol Against Key Pathogens

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34ClN7O10S2 B606585 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 1225208-94-5

3D Structure

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

Cefiderocol acts by binding to and inhibiting penicillin-binding proteins (PBPs), preventing cell wall synthesis and ultimately causing death of the bacterial cell. Like other β-lactam antibiotics cefiderocol is able to enter bacterial cells via passive diffusion through porins. Unlike other β-lactams, cefiderocol contains a chlorocatechol group which allows it to chelate iron. Once bound to ferric iron cefiderocol is able to undergo active transport into bacterial cells through iron channels in the outer cell membrane such as those encoded by the *cirA* and *fiu* genes in *E. coli* or the *PiuA* gene in *P. aeruginosa*. Once inside the cell, cefiderocol binds to and inhibits PBP3 with high affinity thereby preventing the linking of peptodoglycan layers via the pentapeptide bridge. PBP1a, 1b, 2,and 4 are also bound and inhibited by cefiderocol but with a lesser potency than PBP3 and are therefore expected to contribute less to its antibacterial effect.

Numéro CAS

1225208-94-5

Formule moléculaire

C30H34ClN7O10S2

Poids moléculaire

752.2 g/mol

Nom IUPAC

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1

Clé InChI

DBPPRLRVDVJOCL-FQRUVTKNSA-N

SMILES isomérique

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

SMILES canonique

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Apparence

Solid powder

Pureté

>95% (or refer to the Certificate of Analysis5

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

S-649266;  S 649266;  S649266;  GSK2696266D;  GSK-2696266D;  GSK 2696266D;  S-649266D;  S 649266D;  S649266D;  Cefiderocol;  Fetroja.

Origine du produit

United States

Mechanistic Foundations of Cefiderocol Action

Molecular Architecture and Structure-Activity Relationships

Core Cephalosporin (B10832234) Moiety and β-Lactam Ring

At its heart, cefiderocol is a cephalosporin, a class of β-lactam antibiotics. mdpi.comresearchgate.net Like all cephalosporins, its structure features a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. mdpi.com This core structure is fundamental to its antibacterial activity. The strained β-lactam ring is the pharmacophore, responsible for inhibiting the synthesis of the bacterial cell wall. mdpi.com It achieves this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. mdpi.comnih.gov This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell lysis and death. mdpi.com The cephalosporin backbone not only provides the bactericidal mechanism but also contributes to its broad-spectrum activity against a range of Gram-negative pathogens. mdpi.com

Functional Role of the C-3 Catechol Group in Siderophore Activity

A key innovation in cefiderocol's design is the presence of a chlorocatechol group attached to the C-3 side chain. oup.comseq.esmdpi.com This catechol moiety functions as a siderophore, a small molecule that chelates iron with high affinity. mdpi.comrevistachilenadeanestesia.cl Bacteria require iron for various essential metabolic processes and have evolved sophisticated systems to acquire it from their environment, which is often iron-limited. mdpi.comasm.org Cefiderocol leverages this bacterial need for iron. The catechol group binds to ferric iron (Fe³⁺) in the extracellular environment, forming a cefiderocol-iron complex. nih.govseq.esasm.org This mimicry of natural siderophores is crucial for its "Trojan horse" strategy. oup.commdpi.comnih.gov Research has shown that the methoxy (B1213986) form of the chlorocatechol group, which is unable to chelate iron, results in reduced antibacterial activity, highlighting the critical role of this functional group in the drug's efficacy. oup.comnih.gov

Influence of C-7 Side Chain Modifications on Antimicrobial Efficacy and Stability

The C-7 side chain of cefiderocol is structurally similar to that of ceftazidime (B193861) and includes an aminothiazole ring and a carboxypropyl-oxyimino group. nih.govkoreamed.orgrsc.org These modifications play a significant role in enhancing the drug's antimicrobial efficacy and stability. The carboxypropyl-oxyimino group improves the transport of cefiderocol across the outer membrane of Gram-negative bacteria and provides stability against various β-lactamases. nih.govkoreamed.orgnih.gov The aminothiazole ring is known to broaden the spectrum of cephalosporins. koreamed.orgsemanticscholar.org Furthermore, the specific configuration of both the C-7 and C-3 side chains contributes to cefiderocol's high stability against a wide range of β-lactamases, including serine- and metallo-β-lactamases, which are responsible for resistance to many other β-lactam antibiotics. oup.comnih.govrsc.org This stability allows cefiderocol to remain active against bacteria that produce these enzymes. mdpi.com

Stereochemical Considerations in Antibiotic Design

The specific three-dimensional arrangement of atoms, or stereochemistry, in an antibiotic is critical to its interaction with its target. In the case of cefiderocol, as with other cephalosporins, the precise stereochemistry of the β-lactam ring and its substituents is essential for its ability to bind effectively to PBPs. While detailed public information on the specific stereochemical synthesis of cefiderocol is proprietary, the development of such complex molecules invariably involves careful control of stereocenters to ensure the final compound has the correct spatial orientation to fit into the active site of its target proteins and exert its inhibitory effect. The synthesis of β-lactam antibiotics often involves creating specific stereoisomers, as different arrangements can lead to vastly different biological activities. For instance, in the synthesis of some β-lactam derivatives, only specific stereochemical configurations (e.g., 3,4-trans-β-lactam) show the desired antimicrobial activity. semanticscholar.org

Outer Membrane Permeation via the "Trojan Horse" Strategy

One of the most significant challenges in treating Gram-negative bacterial infections is the formidable outer membrane, which acts as a highly selective barrier, limiting the entry of many antibiotics. Cefiderocol overcomes this barrier through an ingenious mechanism known as the "Trojan horse" strategy. mdpi.comoup.com

Chelation of Ferric Iron and Mimicry of Endogenous Siderophores

As previously mentioned, the chlorocatechol moiety at the C-3 position of cefiderocol enables it to chelate ferric iron. seq.esseq.es This ability allows cefiderocol to mimic the natural siderophores that bacteria produce and secrete to scavenge for iron. oup.comasm.orgnih.gov By forming a complex with iron, cefiderocol effectively disguises itself as a beneficial iron-siderophore complex. revistachilenadeanestesia.cl This complex is then actively transported across the outer bacterial membrane by the bacteria's own iron uptake systems, such as the CirA and Fiu transporters in E. coli and the PiuA transporter in P. aeruginosa. oup.comnih.gov This active transport mechanism allows cefiderocol to bypass the porin channels that other β-lactams rely on for passive diffusion, a common site of resistance mutations. nih.govmdpi.com This active uptake leads to a higher concentration of the antibiotic in the periplasmic space, the area between the inner and outer membranes where the PBPs are located. koreamed.orgnih.gov Once in the periplasm, the iron dissociates from the cefiderocol-iron complex, and the now-free cefiderocol can bind to its PBP targets, primarily PBP3, and exert its bactericidal effects. mdpi.comnih.gov

Active Transport via Bacterial Iron Acquisition Systems

A key feature of Cefiderocol is its ability to exploit the essential iron acquisition systems of bacteria to gain entry into the periplasmic space. patsnap.com By mimicking naturally occurring siderophores—molecules synthesized by bacteria to scavenge iron—Cefiderocol effectively hijacks these transport pathways. mdpi.comkoreamed.org This active transport mechanism is crucial for its ability to achieve high concentrations within the bacterial cell, thereby overcoming resistance mechanisms such as porin channel mutations and efflux pump overexpression. patsnap.commdpi.comoup.com

Cefiderocol's entry into the bacterial periplasm is mediated by a variety of TonB-dependent transport proteins (TBDRs), which are outer membrane receptors responsible for the uptake of iron-siderophore complexes. frontiersin.orgasm.org In Escherichia coli, the transporters CirA and Fiu have been identified as key players in the uptake of Cefiderocol. oup.comdrugbank.com Studies have shown that a deficiency in both CirA and Fiu leads to a significant increase in the minimum inhibitory concentrations (MICs) of Cefiderocol, highlighting their importance in its transport. nih.govasm.org

In Pseudomonas aeruginosa, the primary transporters involved are PiuA and PirA. oup.comasm.org The absence of PiuA has been shown to cause a notable increase in Cefiderocol MICs. nih.govasm.org Further research has identified another PiuA orthologue, PiuD, which also contributes to the transport of Cefiderocol in certain P. aeruginosa strains. asm.orgnih.gov Additionally, mutations affecting the ferric citrate (B86180) transporter, FecA, and its regulator, FecR, have been associated with elevated Cefiderocol MICs, suggesting their involvement in its transport pathway. oup.com The existence of multiple TBDRs capable of transporting Cefiderocol likely reduces the ease with which bacteria can develop resistance through mutations in a single transporter. nih.gov

Table 1: TonB-Dependent Transport Proteins Involved in Cefiderocol Uptake
Bacterial SpeciesTransport ProteinEffect of Deficiency/Mutation
Escherichia coliCirA16-fold increase in MIC when both are deficient. nih.govasm.org
Fiu
Pseudomonas aeruginosaPiuA16-fold increase in MIC with deficiency. nih.govasm.org
PirAContributes to uptake. asm.org
PiuDInvolved in transport in some strains. asm.orgnih.gov
FecA/FecRMutations associated with elevated MICs. oup.com

The active transport of Cefiderocol across the bacterial outer membrane is an energy-dependent process. This energy is provided by the TonB-ExbB-ExbD complex, an inner membrane protein system that transduces the proton motive force of the cytoplasmic membrane to the outer membrane TBDRs. frontiersin.orgseq.esmdpi.com The TonB protein, anchored in the inner membrane by ExbB and ExbD, physically interacts with the TBDRs, inducing a conformational change that facilitates the translocation of the Cefiderocol-iron complex into the periplasmic space. frontiersin.orgasm.org

Mutations in the genes encoding the components of this energy transduction system, such as tonB, exbB, or exbD, can significantly impair the uptake of Cefiderocol and lead to increased resistance. asm.orgasm.orgdovepress.com For instance, downregulation of tonB and exbB has been observed in Cefiderocol-non-susceptible isolates of Acinetobacter baumannii. dovepress.com

Bypass Mechanisms for Porin Channel Defects and Efflux Pump Activity During Entry

A significant advantage of Cefiderocol's active transport mechanism is its ability to circumvent common resistance mechanisms that affect other β-lactam antibiotics. patsnap.comoup.com Many Gram-negative bacteria develop resistance by downregulating or mutating their outer membrane porin channels, thereby restricting the passive diffusion of antibiotics into the cell. oup.comnih.gov Cefiderocol's reliance on the iron transport system for entry means its activity is largely unaffected by such porin defects. oup.comnih.govasm.org For example, in Klebsiella pneumoniae, the loss of OmpK35/36 porins has a minimal impact on Cefiderocol's efficacy. oup.comnih.gov

Furthermore, the upregulation of efflux pumps, which actively expel antibiotics from the periplasmic space, is another prevalent resistance strategy. nih.gov Cefiderocol's active transport results in a rapid and high accumulation in the periplasm, effectively overwhelming the capacity of these pumps. oup.comfetroja.com Studies have shown that the overproduction of efflux pumps like MexA-MexB-OprM in P. aeruginosa does not significantly affect Cefiderocol's activity. oup.comnih.govasm.org

Intracellular Target Interaction and Bactericidal Effect

Once inside the periplasmic space, Cefiderocol dissociates from the iron it chelated and exerts its bactericidal effect by interfering with bacterial cell wall synthesis. koreamed.orgmdpi.com This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. oup.comdrugbank.com

Cefiderocol exhibits a high affinity primarily for Penicillin-Binding Protein 3 (PBP3). oup.comnih.govasm.orgseq.esmdpi.com The binding of Cefiderocol to PBP3 inhibits its transpeptidase activity, which is crucial for the cross-linking of peptidoglycan chains. drugbank.comseq.es This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death. drugbank.commdpi.com The strong and primary interaction with PBP3 is a key determinant of Cefiderocol's potent bactericidal activity against a wide range of Gram-negative pathogens. oup.com

Table 2: Penicillin-Binding Protein (PBP) Affinity of Cefiderocol
PBP TargetAffinity LevelReference
PBP3Primary oup.comnih.govasm.orgseq.esmdpi.com
PBP1aSecondary drugbank.com
PBP1bSecondary drugbank.com
PBP2 (B1193376)Secondary drugbank.comseq.es

Inhibition of Peptidoglycan Biosynthesis and Cell Wall Integrity Disruption

The fundamental antibacterial action of cefiderocol lies in its ability to inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.comasm.org By binding to penicillin-binding proteins (PBPs), cefiderocol blocks the transpeptidation step in peptidoglycan synthesis. koreamed.orgdrugbank.com This inhibition prevents the cross-linking of peptidoglycan strands, which is essential for maintaining the structural integrity of the cell wall. mdpi.com The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and ultimately, bacterial death. mdpi.comseq.es This process of inhibiting cell wall synthesis is the primary mechanism through which cefiderocol exerts its bactericidal effects. koreamed.orgoup.com

The chemical structure of cefiderocol is a key determinant of its potent antibacterial activity. It shares structural similarities with other cephalosporins like cefepime (B1668827) and ceftazidime. oup.comnih.govseq.es The pyrrolidinium (B1226570) group at the C-3 side chain, similar to cefepime, enhances its antibacterial properties and stability against β-lactamases. koreamed.orgoup.comseq.es Additionally, the carboxypropanoxyimino group at the C-7 side chain, resembling that of ceftazidime, facilitates its transport across the bacterial outer membrane. oup.comseq.es A distinguishing feature of cefiderocol is the chlorocatechol group at the end of the C-3 side chain, which functions as a siderophore. seq.esseq.es This siderophore moiety allows cefiderocol to chelate ferric iron (Fe³⁺) and be actively transported into the periplasmic space of Gram-negative bacteria via their iron transport systems. patsnap.comseq.esnih.gov

Once inside the periplasm, cefiderocol dissociates from the iron and can then bind to its PBP targets. koreamed.orgnih.gov This unique entry mechanism allows cefiderocol to achieve higher concentrations in the periplasmic space, effectively bypassing resistance mechanisms such as porin channel mutations and efflux pumps that affect other β-lactams. asm.orgnih.gov

Molecular Basis of PBP Binding and Inhibition Kinetics

Cefiderocol demonstrates a high affinity for penicillin-binding proteins, with a particular preference for PBP3. frontiersin.orgfrontiersin.orgdrugbank.comnih.govnih.govasm.org PBP3 is a crucial enzyme involved in the cell division of bacteria, making it a validated and clinically important target for antibacterial agents. nih.govrsc.org The binding of cefiderocol to PBP3 is covalent, leading to the inactivation of the enzyme and the subsequent disruption of cell wall synthesis. frontiersin.orgfrontiersin.orgseq.es

Studies have shown that cefiderocol has a strong inhibitory effect on PBP3. The 50% inhibitory concentrations (IC₅₀s) of cefiderocol for PBP3 in Escherichia coli and Pseudomonas aeruginosa are significantly lower than those of ceftazidime, indicating a higher affinity. koreamed.orgnih.gov For instance, the mean IC₅₀ of cefiderocol for PBP3 of E. coli is 0.04 mg/L, compared to 0.45 mg/L for ceftazidime. koreamed.org Similarly, for P. aeruginosa, the mean IC₅₀ for cefiderocol is 0.06 mg/L, while for ceftazidime it is 0.09 mg/L. koreamed.org While PBP3 is the primary target, cefiderocol also binds to other PBPs, such as PBP1a, PBP1b, and PBP2, but with lesser potency. drugbank.comnih.gov

The kinetics of PBP inhibition by cefiderocol have been investigated to understand its efficiency as an inhibitor. The second-order rate constant (kinact/Ki) provides a measure of this efficiency. In studies with isolated PBP3 from P. aeruginosa, the kinact/Ki value for cefiderocol was found to be 3000 M⁻¹s⁻¹. nih.gov

Inhibition Kinetics of Cefiderocol and Comparator β-Lactams against P. aeruginosa PBP3
CompoundpIC₅₀kinact/Ki (M⁻¹s⁻¹)
Cefiderocol-3000
Ceftazidime-3400
Cefepime 9600
Meropenem (B701)-11000

Data sourced from studies on isolated P. aeruginosa PBP3. nih.gov

Comparative Analysis of Binding Modes with Reference β-Lactams

Structural studies have provided insights into the binding mode of cefiderocol to PBP3 and how it compares to other β-lactams. X-ray crystallography of P. aeruginosa PBP3 co-crystallized with cefiderocol, ceftazidime, and cefepime reveals that all three cephalosporins form a similar 3-exomethylene product after the C3' side chain is eliminated. nih.govrsc.orgresearchgate.net

Docking studies have further elucidated the interactions between these antibiotics and PBP targets. The binding affinity of cefiderocol to various PBPs in P. aeruginosa has been compared to other β-lactams. Cefiderocol exhibited a higher average binding affinity (ΔG: -8.2 ± 0.4 kcal mol⁻¹) against PBP1A, PBP1B, PBP2, and PBP3 compared to ceftazidime (ΔG: -7.45 ± 0.5 kcal mol⁻¹), ceftolozane (B606591) (ΔG: -7.43 ± 0.5 kcal mol⁻¹), cefepime (ΔG: -7.4 ± 0.4 kcal mol⁻¹), imipenem (B608078) (ΔG: -6.03 ± 0.5 kcal mol⁻¹), and meropenem (ΔG: -6.63 ± 0.7 kcal mol⁻¹). rsc.org

Average Binding Affinity of β-Lactams to P. aeruginosa PBPs
AntibioticAverage Binding Affinity (ΔG, kcal/mol)
Cefiderocol-8.2 ± 0.4
Ceftazidime-7.45 ± 0.5
Ceftolozane-7.43 ± 0.5
Cefepime-7.4 ± 0.4
Imipenem-6.03 ± 0.5
Meropenem-6.63 ± 0.7

Data from in silico docking studies. rsc.org

Mechanisms of Cefiderocol Resistance

Overview of Multifactorial Resistance Development

Resistance to cefiderocol is seldom caused by a single mutation or resistance determinant. mdpi.com Instead, it usually arises from the interplay of multiple mechanisms. nih.govnih.gov The primary pathways to resistance involve two main strategies employed by bacteria: reducing the intracellular concentration of the antibiotic and enzymatic inactivation. mdpi.comcontagionlive.com

The first strategy involves alterations in the very systems cefiderocol exploits for entry—the bacterial iron acquisition systems. contagionlive.comseq.es The second major strategy is the enzymatic destruction of the drug by β-lactamase enzymes. mdpi.comasm.org While cefiderocol is stable against many β-lactamases, certain enzymes, particularly when combined with permeability defects, can effectively reduce its activity. nih.govasm.org Often, clinically significant resistance emerges when mutations in iron transport are combined with the expression of potent or multiple β-lactamases. nih.govsciety.org This multifactorial nature means that the level of resistance can increase incrementally as more mutations accumulate. researchgate.net

Alterations in Bacterial Iron Acquisition Systems

Cefiderocol's efficacy is heavily dependent on its active transport into the bacterial periplasmic space via TonB-dependent receptors (TBDRs), which are part of the bacterium's iron uptake machinery. contagionlive.comfrontiersin.org Consequently, modifications to this transport system are a primary mechanism of resistance. seq.esasm.org

Bacteria can develop resistance by altering the specific outer membrane receptors that cefiderocol uses for entry. Mutations—including deletions, insertions, or amino acid substitutions—in the genes encoding these siderophore receptors can lead to non-functional or truncated proteins, thereby blocking the drug's primary route into the cell. nih.govcontagionlive.com

In Enterobacterales, the most commonly implicated receptors are CirA and Fiu. mdpi.comnih.gov Studies have shown that mutations in cirA and/or fiu are associated with reduced cefiderocol susceptibility in Klebsiella pneumoniae and Escherichia coli. mdpi.comcontagionlive.com For instance, the deletion of both cirA and fiu in E. coli can lead to a 16-fold increase in the minimum inhibitory concentration (MIC) of cefiderocol. contagionlive.com In many clinical cases, these receptor mutations are found in isolates that also produce β-lactamases like NDM, indicating a synergistic effect on resistance. mdpi.comasm.org

In Pseudomonas aeruginosa and Acinetobacter baumannii, a different set of siderophore receptors is involved. Mutations affecting piuA, piuD, and pirA are frequently linked to cefiderocol resistance. nih.govcontagionlive.com Deletion of piuD in P. aeruginosa has been shown to increase the cefiderocol MIC by as much as 32-fold. contagionlive.com Similarly, in A. baumannii, mutations in piuA and pirA are known to impair cefiderocol uptake. mdpi.comasm.org Downregulation of the transcription of these receptor genes, in addition to structural mutations, is another strategy bacteria employ to limit drug entry. nih.gov

The table below summarizes key siderophore receptors and their association with cefiderocol resistance in different pathogens.

Siderophore Receptor GeneAssociated Pathogen(s)Impact of Alteration on Cefiderocol Susceptibility
cirA Enterobacterales (e.g., K. pneumoniae, E. coli)Mutations or downregulation leads to increased MICs, often in combination with β-lactamases. mdpi.comasm.org
fiu Enterobacterales (e.g., E. coli)Deletion, especially with cirA deletion, significantly increases MICs. mdpi.comcontagionlive.com
piuA P. aeruginosa, A. baumannii, B. pseudomalleiA major receptor for cefiderocol uptake; mutations are a key resistance mechanism. nih.govasm.org
piuD P. aeruginosaMutations can cause a significant (e.g., 32-fold) increase in MIC. contagionlive.combiorxiv.org
pirA P. aeruginosa, A. baumanniiLoss-of-function mutations contribute to resistance, often multifactorially. springermedizin.denih.gov

The transport of siderophore-drug complexes across the bacterial outer membrane is not a passive process; it requires energy. mdpi.com This energy is supplied by the TonB-ExbB-ExbD complex, a set of inner membrane proteins that transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptors. mdpi.compreprints.orgasm.org

If this energy transduction system is compromised, the outer membrane siderophore receptors cannot function correctly, even if they are structurally intact. seq.es Consequently, mutations in the genes encoding the TonB-ExbB-ExbD system can confer resistance to cefiderocol by effectively shutting down the active transport pathway. preprints.orgnih.gov Transcriptomic studies in A. baumannii have revealed that downregulation of the tonB-exbB-exbD gene cluster is associated with non-susceptibility to cefiderocol. nih.gov This mechanism essentially incapacitates the "Trojan horse" strategy by removing the power source needed to bring the drug into the cell. frontiersin.orgasm.org

The expression of siderophore receptors on the bacterial surface is often regulated by the availability of iron and the presence of siderophores. Bacteria produce their own siderophores to scavenge iron from the environment. Disruptions in the pathways that synthesize these native siderophores can indirectly affect cefiderocol susceptibility.

Research in K. pneumoniae has shown that strains unable to produce the siderophore enterobactin (B1671361) exhibit increased susceptibility to cefiderocol. asm.orgnih.gov This suggests that the absence of native siderophores may lead to changes in the expression or regulation of the corresponding transport systems that cefiderocol hijacks. asm.org Therefore, a fully functional siderophore biosynthesis and transport network in bacteria appears to be a prerequisite for the development of high-level resistance through receptor mutations. nih.gov

Enzymatic Inactivation by β-Lactamases

While cefiderocol's chemical structure provides significant stability against many β-lactamases, this protection is not absolute. mdpi.compreprints.org Certain enzymes, particularly specific variants or when produced at high levels, can hydrolyze or trap cefiderocol, contributing to resistance. nih.govbiorxiv.org

Cefiderocol is generally stable against hydrolysis by common serine β-lactamases, including most Extended-Spectrum β-Lactamases (ESBLs) and carbapenemases like OXA-48. mdpi.comseq.eselsevier.es The OXA-48 enzyme, for instance, has very weak to no hydrolytic activity against expanded-spectrum cephalosporins like cefiderocol. asm.org

However, its stability is less complete against certain enzymes. nih.gov Some KPC (Klebsiella pneumoniae carbapenemase) variants that confer resistance to ceftazidime-avibactam have been associated with reduced cefiderocol susceptibility. nih.govasm.org Similarly, specific ESBLs, such as those of the PER and some SHV types, have been shown to decrease cefiderocol activity. nih.govnih.gov The presence of these enzymes, especially when combined with impaired drug influx due to the aforementioned alterations in iron transport systems, can lead to clinically significant resistance. asm.orgdovepress.com

The table below provides a summary of cefiderocol's activity against isolates producing various serine β-lactamases, based on in vitro MIC data.

β-Lactamase TypeProducing Organism(s)Cefiderocol MIC Range (µg/mL)General Stability/Activity
ESBLs E. coli, K. pneumoniae0.125–2Generally stable and active. nih.gov
KPC K. pneumoniae2–8Stable, but some variants can reduce susceptibility. nih.govnih.gov
OXA-48-like Enterobacterales≤ 0.031–1Highly stable and active. nih.govasm.org

Stability Profile Against Metallo-β-Lactamases (e.g., NDM, VIM, IMP)

Cefiderocol generally exhibits stability against hydrolysis by many metallo-β-lactamases (MBLs), including New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). nih.govfetroja.comnih.gov This stability is a key feature that distinguishes it from many other β-lactam antibiotics. preprints.org However, its stability is not absolute, and certain MBLs can contribute to reduced susceptibility. nih.gov

Cloning experiments have demonstrated that the expression of NDM-type MBLs in E. coli, P. aeruginosa, and A. baumannii can lead to a significant increase in the minimum inhibitory concentration (MIC) of cefiderocol, with reported increases ranging from four- to 64-fold. mdpi.com Notably, significant differences in this effect have not been observed among various NDM variants like NDM-1, NDM-5, NDM-7, and NDM-9. mdpi.com The combination of NDM expression with mutations in siderophore uptake systems, such as CirA deficiency in K. pneumoniae and E. coli, has been observed in several clinical isolates with reduced cefiderocol susceptibility. mdpi.comasm.org Furthermore, an increased copy number and expression of the blaNDM-5 gene have been linked to decreased susceptibility in E. coli. mdpi.comresearchgate.net

While NDM-type MBLs are a primary concern, other MBLs may also play a role, though evidence is more limited. mdpi.com For instance, in vitro studies have shown that the introduction of the blaSPM-1 gene can significantly decrease cefiderocol activity in E. coli and P. aeruginosa. mdpi.comseq.es Conversely, the expression of VIM-2, AIM-1, and GIM-1 appeared to have a minimal to no impact on cefiderocol activity in similar experiments. mdpi.com Despite some reports of reduced susceptibility, clinical studies have shown cefiderocol to be effective in treating infections caused by MBL-producing pathogens, including those producing NDM, VIM, and IMP. nih.govmdpi.com

Table 1: Impact of Metallo-β-Lactamases on Cefiderocol Activity

β-Lactamase Organism(s) Observed Effect on Cefiderocol MIC Citation(s)
NDM (various) E. coli, P. aeruginosa, A. baumannii 4- to 64-fold increase mdpi.com
SPM-1 E. coli, P. aeruginosa Significant decrease in activity mdpi.comseq.es
VIM-2 E. coli, P. aeruginosa Low or no impact mdpi.com
AIM-1 E. coli, P. aeruginosa Low or no impact mdpi.com
GIM-1 E. coli, P. aeruginosa Low or no impact mdpi.com

Specific β-Lactamase Variants Associated with Reduced Cefiderocol Susceptibility (e.g., PER-1, BEL, certain KPC variants, AmpC mutations)

Beyond MBLs, various other β-lactamases have been implicated in reduced susceptibility to cefiderocol.

PER-type β-lactamases: The production of PER-type enzymes, such as PER-1, has been associated with cefiderocol resistance in A. baumannii and P. aeruginosa. mdpi.commdpi.com Cloning experiments introducing blaPER-like genes into isogenic strains of E. coli, P. aeruginosa, and A. baumannii resulted in a 2- to 64-fold increase in cefiderocol MICs. mdpi.com

BEL-type β-lactamases: The presence of BEL-type β-lactamases has also been linked to increased cefiderocol MICs when introduced into isogenic mutants. mdpi.comasm.orgbiorxiv.org

KPC Variants: While cefiderocol is generally stable against many Klebsiella pneumoniae carbapenemase (KPC) variants, specific mutations, often in the Ω-loop of the enzyme, can lead to cross-resistance with ceftazidime (B193861)/avibactam (B1665839) and reduced cefiderocol susceptibility. mdpi.comoup.com These variants, such as KPC-31 and KPC-50, exhibit increased hydrolytic activity against ceftazidime, which structurally resembles cefiderocol. mdpi.com

AmpC Mutations: Mutations in the AmpC β-lactamase can also confer resistance. For example, certain mutations in the omega-loop of AmpC in P. aeruginosa have been shown to cause resistance to both ceftolozane-tazobactam and ceftazidime-avibactam, while also reducing susceptibility to cefiderocol. seq.esasm.org Additionally, a two-amino-acid deletion in the R2 loop of AmpC in a clinical Enterobacter spp. isolate resulted in decreased susceptibility to both cefiderocol and ceftazidime/avibactam. oup.com

SHV-type ESBLs: Certain SHV-type extended-spectrum β-lactamases have been associated with elevated cefiderocol MICs. nih.govmdpi.com

Table 2: β-Lactamases Associated with Reduced Cefiderocol Susceptibility

β-Lactamase Type Specific Variants/Mutations Associated Pathogens Citation(s)
PER PER-1, other PER-like enzymes A. baumannii, P. aeruginosa, E. coli mdpi.commdpi.com
BEL BEL-type enzymes Isogenic mutants mdpi.comasm.orgbiorxiv.org
KPC Variants with Ω-loop mutations (e.g., KPC-31, KPC-50) K. pneumoniae mdpi.com
AmpC Omega-loop mutations, R2 loop deletions P. aeruginosa, Enterobacter spp. seq.esoup.com
SHV SHV-type ESBLs K. pneumoniae nih.govmdpi.com

Target Modification and Penicillin-Binding Protein Mutations

The primary target of cefiderocol is penicillin-binding protein 3 (PBP3), an essential enzyme for bacterial cell wall synthesis. preprints.orgpreprints.org Mutations in the gene encoding PBP3, pbp3, can reduce cefiderocol's binding affinity and contribute to resistance. mdpi.compreprints.org

Amino Acid Substitutions and Insertions in PBP3 (e.g., YRIN insertion)

A notable mutation associated with cefiderocol resistance is a four-amino-acid insertion, typically YRIN or YRIK, at position 333 of PBP3 in E. coli. asm.orgbiorxiv.org This insertion has been identified in cefiderocol-resistant clinical isolates. mdpi.comasm.org However, studies have shown that this PBP3 mutation alone may not be sufficient to confer clinical resistance. mdpi.compreprints.org Cloning experiments with the mutated pbp3 gene in E. coli resulted in only a two-fold increase in the cefiderocol MIC. mdpi.compreprints.org High-level resistance in clinical isolates with this insertion is often the result of a combination of mechanisms, such as the co-expression of NDM-5 and mutations in siderophore receptor genes like cirA. mdpi.comasm.org

In addition to insertions, various amino acid substitutions in PBP3 have been identified in cefiderocol-resistant A. baumannii clinical isolates, although their precise contribution to resistance requires further investigation. nih.govmdpi.com A recent study also identified F533L and T91A substitutions in PBP3 of carbapenemase-positive P. aeruginosa isolates. nih.gov

Impact of PBP Mutations on Cefiderocol Binding Affinity and Catalytic Efficiency

Mutations in PBP3 can compromise the binding affinity of cefiderocol, thereby reducing its ability to effectively inhibit cell wall synthesis. mdpi.com The YRIN/YRIK insertion in E. coli PBP3, for instance, confers reduced susceptibility to a range of β-lactams, though cefiderocol's susceptibility is reported to be less affected compared to other cephalosporins. oup.com

In P. aeruginosa, PBP3 mutations like F533L and T91A were found to reduce local intra-chain interactions, leading to a marginal increase in structural flexibility. nih.gov While these mutations led to unfavorable steric clashes with conventional β-lactams, increasing their inhibition constants significantly, cefiderocol retained its susceptibility. nih.gov This was attributed to cefiderocol's higher average binding affinity for multiple PBP targets. nih.gov Molecular dynamics simulations have further supported the energetically favorable binding of cefiderocol to both wild-type and mutant PBP3 proteins. nih.gov

Efflux Pump Overexpression

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, and their overexpression can contribute to resistance. While cefiderocol was designed to circumvent resistance mechanisms like efflux pumps, their upregulation can still play a role in reducing susceptibility, often in concert with other resistance mechanisms. nih.govnih.govpreprints.org

Upregulation of Multi-Drug Efflux Systems (e.g., MexAB-OprM, SmeDEF, AxyABM, SugE, ChrA)

Several multi-drug efflux systems have been implicated in reduced cefiderocol susceptibility across different Gram-negative species:

Pseudomonas aeruginosa : The MexAB-OprM efflux pump contributes to intrinsic resistance to cefiderocol. biorxiv.orgbiorxiv.org Studies using mutants deficient in this pump showed increased susceptibility, while its overexpression led to higher cefiderocol MICs. biorxiv.org The pump inhibitor phenylalanine-arginine β-naphthylamide also increased cefiderocol susceptibility in wild-type strains. biorxiv.org

Stenotrophomonas maltophilia : Overexpression of the SmeDEF efflux pump, resulting from mutations in its repressor SmeT, has been observed in in-vitro-derived cefiderocol-resistant mutants. nih.govpreprints.org

Achromobacter xylosoxidans : Upregulation of the AxyABM efflux pump has been associated with a threefold increase in the cefiderocol MIC. nih.govresearchgate.net

Klebsiella pneumoniae : The overexpression of efflux pumps SugE and ChrA has been noted in cefiderocol-resistant clinical isolates. nih.gov

Table 3: Efflux Pumps Associated with Reduced Cefiderocol Susceptibility

Efflux System Organism(s) Role in Resistance Citation(s)
MexAB-OprM P. aeruginosa Contributes to intrinsic resistance; overexpression increases MIC. nih.govbiorxiv.org
SmeDEF S. maltophilia Overexpression in in-vitro selected resistant mutants. nih.govpreprints.org
AxyABM A. xylosoxidans Overexpression associated with a 3-fold MIC increase. nih.govresearchgate.net
SugE K. pneumoniae Overexpression detected in resistant clinical isolates. nih.gov
ChrA K. pneumoniae Overexpression detected in resistant clinical isolates. nih.gov

Role of Two-Component Regulatory Systems (e.g., BaeS/BaeR) in Efflux Regulation

Two-component regulatory systems (TCS) are critical signaling pathways that allow bacteria to adapt to environmental stimuli, including the presence of antibiotics. The BaeS/BaeR system, in particular, has been identified as a key player in mediating cefiderocol resistance through the regulation of efflux pumps.

The BaeSR system consists of a sensor kinase, BaeS, and a response regulator, BaeR. Upon sensing certain stimuli, such as envelope stress, BaeS autophosphorylates and subsequently transfers the phosphoryl group to BaeR. Phosphorylated BaeR then acts as a transcriptional regulator, modulating the expression of target genes, most notably those encoding efflux pumps.

Research has demonstrated that mutations in the baeS or baeR genes can lead to the constitutive activation of this system, resulting in the overexpression of efflux pumps and reduced susceptibility to cefiderocol. In Acinetobacter baumannii, for instance, mutations in baeS and baeR have been shown to decrease cefiderocol susceptibility by up-regulating the expression of the MacAB-TolC and Major Facilitator Superfamily (MFS) efflux pumps. researchgate.netnih.govnih.govmdpi.comasm.org In-vitro evolution experiments with A. baumannii have generated cefiderocol-resistant strains that all harbored mutations in the BaeS-BaeR system. researchgate.netnih.govnih.gov When specific mutations, such as D89V in BaeS and S104N in BaeR, were engineered into a susceptible A. baumannii strain, the minimum inhibitory concentrations (MICs) for cefiderocol increased by 8- to 16-fold. researchgate.netnih.govnih.gov

Similarly, in Klebsiella pneumoniae, mutations in baeS have been associated with 4- to 32-fold increases in cefiderocol MICs in vitro. nih.gov Studies have confirmed that mutations in the baeS gene, along with those in other genes like envZ and cirA, contribute to the development of high-level cefiderocol resistance. asm.org The addition of an efflux pump inhibitor, such as carbonyl cyanide m-chlorophenylhydrazine (CCCP), has been shown to restore susceptibility to cefiderocol in strains with BaeSR mutations, confirming the central role of efflux in this resistance mechanism. nih.govasm.org

OrganismRegulatory SystemKey MutationsAssociated Efflux PumpsObserved MIC IncreaseCitations
Acinetobacter baumanniiBaeS/BaeRBaeS (D89V), BaeR (S104N)MacAB-TolC, MFS transporters8- to 16-fold researchgate.net, nih.gov, nih.gov, mdpi.com
Klebsiella pneumoniaeBaeS/BaeRNot specifiedNot specified4- to 32-fold nih.gov
Klebsiella pneumoniaeBaeST598G, C541TNot specifiedSignificant reduction in susceptibility asm.org

Permeability Defects

Reduced drug accumulation due to a less permeable outer membrane is a common bacterial defense strategy against antibiotics. For cefiderocol, this typically involves modifications to the very channels it uses for entry, such as porins, or alterations to the fundamental structure of the outer membrane itself. While cefiderocol's "Trojan horse" strategy of using siderophore uptake systems helps it bypass some permeability-related resistance, defects in these pathways can still significantly impact its efficacy. nih.govresearchgate.net

Porins are protein channels in the outer membrane of Gram-negative bacteria that facilitate the passive diffusion of hydrophilic molecules, including many antibiotics. The loss or modification of these channels can restrict antibiotic entry into the periplasmic space, contributing to resistance.

Although cefiderocol primarily enters bacterial cells via active iron transporters, porin channels still play a secondary role in its uptake. oup.com Consequently, the loss or alteration of major porins can contribute to reduced cefiderocol susceptibility, though often this mechanism alone is insufficient to confer clinical resistance. Its impact is magnified when it occurs in concert with other resistance mechanisms, such as the production of β-lactamase enzymes. nih.govoup.com

Klebsiella pneumoniae : The loss of major porins OmpK35 and OmpK36 is a well-documented mechanism of resistance to carbapenems and other β-lactams. mdpi.commdpi.commicropspbgmu.rudovepress.com Studies have shown that mutations affecting OmpK35, OmpK36, and OmpK37 can contribute to cefiderocol resistance, particularly in isolates that also express β-lactamases. nih.govmdpi.compreprints.org The deletion of ompK35 and ompK36 in isogenic mutants resulted in a two- to four-fold increase in the cefiderocol MIC. oup.commdpi.com

Pseudomonas aeruginosa : The OprD porin is the primary channel for carbapenem (B1253116) entry into P. aeruginosa. fetroja.comseq.estandfonline.commdpi.com Its loss or mutation is a common cause of carbapenem resistance. tandfonline.comseq.es While cefiderocol is less affected by OprD loss than carbapenems, mutations in oprD have been associated with elevated cefiderocol MICs in some clinical isolates. mdpi.commdpi.com

Enterobacterales : In Enterobacter species and Escherichia coli, the loss of or mutations in the OmpC and OmpF porins have been detected in cefiderocol-resistant clinical isolates, typically in combination with the expression of AmpC or extended-spectrum β-lactamases (ESBLs). nih.govmdpi.compreprints.orgresearchgate.net In E. coli, the downregulation of ompF was found to cause a two-fold increase in the cefiderocol MIC. tandfonline.com

Porin(s)Organism(s)Impact on Cefiderocol SusceptibilityCitations
OmpK35, OmpK36, OmpK37 Klebsiella pneumoniaeDeletion leads to a 2- to 4-fold MIC increase; contributes to resistance in combination with β-lactamases. nih.gov, mdpi.com, preprints.org, oup.com
OprD Pseudomonas aeruginosaLoss/mutation can increase MICs, contributing to resistance. mdpi.com, mdpi.com
OmpC, OmpF Enterobacter spp., Escherichia coliDeletions/truncations found in resistant isolates, often with β-lactamases. Downregulation of OmpF caused a 2-fold MIC increase in E. coli. nih.gov, mdpi.com, preprints.org, tandfonline.com

The outer membrane of Gram-negative bacteria is an intrinsically asymmetric bilayer, with an inner leaflet composed of phospholipids (B1166683) and an outer leaflet made up almost exclusively of lipopolysaccharide (LPS). seq.esncl.ac.uknih.gov This unique structure creates a formidable barrier against hydrophobic compounds and many antibiotics. ncl.ac.uknih.gov

A disruption in the Mla system leads to the formation of phospholipid "islands" in the outer leaflet, compromising the barrier. ncl.ac.uk This loss of asymmetry generally increases the membrane's permeability to certain toxic compounds and can enhance susceptibility to some antibiotics. asm.org However, the relationship between outer membrane asymmetry and cefiderocol resistance is complex. Bacteria can enact compensatory changes in response to a loss of asymmetry. For example, a P. aeruginosa mutant lacking the mlaA gene exhibited alterations in its lipid A structure and an increase in cell stiffness. asm.org While the direct contribution of altered asymmetry to reduced cefiderocol permeability is not fully established, these adaptive changes to the cell envelope's biophysical properties could potentially modulate drug entry as a secondary, compensatory effect. The integrity of the outer membrane is a delicate balance, and its disruption can trigger multifaceted responses that ultimately influence bacterial susceptibility. nih.govfrontiersin.org

Heteroresistance and Dynamic Resistance Evolution

Heteroresistance describes a phenomenon where a bacterial population, thought to be susceptible to an antibiotic by standard testing, contains a small subpopulation of resistant cells. biorxiv.orgasm.org This can lead to treatment failure, as the resistant subpopulation can be selected for and thrive under antibiotic pressure. asm.org Cefiderocol heteroresistance is a growing concern, particularly in challenging pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govbiorxiv.orgmdpi.com

The development of cefiderocol resistance during a course of therapy is an increasingly reported event. mdpi.commdpi.comoup.com This dynamic evolution of resistance often involves the selection of mutants with alterations in the very pathways cefiderocol exploits for cell entry, or the amplification of genes that can neutralize the drug.

Key mechanisms observed in clinical cases include:

Mutations in Siderophore Receptor Genes: Since cefiderocol uses iron uptake systems to enter the cell, mutations that inactivate these transport receptors are a direct path to resistance. In A. baumannii, the emergence of resistance during treatment has been linked to insertion sequences disrupting the pirA siderophore receptor gene. asm.org Similarly, in Enterobacter cloacae, mutations in the cirA gene have been shown to confer resistance after cefiderocol therapy. asm.org

Increased β-Lactamase Gene Copy Number: In an infection with an NDM-5-producing E. coli, the emergence of high-level cefiderocol resistance during treatment was associated with a significant increase in the copy number of the blaNDM-5 gene, leading to greater enzyme production and drug hydrolysis. nih.govtandfonline.com

Cross-Resistance from Other β-Lactams: The use of other advanced β-lactams can inadvertently select for resistance to cefiderocol. Emergence of cross-resistance has been reported in patients treated with ceftazidime/avibactam or ceftolozane (B606591)/tazobactam, often due to mutations in β-lactamase genes (e.g., KPC, AmpC) that broaden their spectrum of activity to include cefiderocol. nih.govmdpi.com

The environment within the host can influence bacterial physiology and susceptibility to antibiotics even before treatment begins. Certain host factors can induce changes in bacteria that may predispose them to resistance.

Studies have suggested that the infection site and the host's immune status can influence the development of heteroresistance. springermedizin.de For example, infections at sites with high bacterial loads and poor antibiotic penetration, such as in a large abscess, may be more prone to the selection of resistant subpopulations. springermedizin.de

Furthermore, direct contact with host components can alter bacterial gene expression. Exposure of A. baumannii to human blood or serum has been shown to cause significant changes to its transcriptional profile and phenotype. mdpi.com This hostile environment can trigger stress responses and adaptive changes in the bacterium, which may include the upregulation of resistance-related genes or alterations in membrane permeability, potentially contributing to a state of preclinical resistance or increased heteroresistance before the first dose of an antibiotic is even administered. mdpi.com

In Vitro and Preclinical Microbiological Activity Profiling

Minimum Inhibitory Concentration (MIC) Determinations

Correlation of Disk Diffusion Assays with Broth Microdilution MICs

The correlation between disk diffusion and broth microdilution for cefiderocol susceptibility testing is crucial for clinical laboratories. Broth microdilution, particularly using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB), is considered the reference method for determining the minimum inhibitory concentration (MIC) of cefiderocol. nih.govseq.es

Studies have shown a generally good correlation between the zone diameters from disk diffusion (using a 30 µg cefiderocol disk on standard Mueller-Hinton agar) and the MIC values obtained through broth microdilution. ihma.comresearchgate.net However, the strength of this correlation can vary depending on the bacterial species. For instance, one study reported R² values of 0.70 for Enterobacterales, 0.81 for Acinetobacter baumannii, 0.52 for Pseudomonas aeruginosa, and 0.65 for Stenotrophomonas maltophilia. ihma.com The lower correlation observed for P. aeruginosa and S. maltophilia in some studies may be influenced by the limited number of resistant isolates tested. ihma.comresearchgate.net

It is important to note that discrepancies can occur, and some studies have highlighted challenges in the reliability of disk diffusion for certain organisms like A. baumannii, where trailing endpoints in broth microdilution can complicate interpretation. paho.orgmdpi.com The use of different agar (B569324) media can also influence the results of disk diffusion tests. mdpi.com

Table 1: Correlation of Cefiderocol Disk Diffusion and Broth Microdilution MICs for Various Gram-Negative Bacteria

Bacterial SpeciesCorrelation (R²)Reference
Enterobacterales0.70 ihma.com
Acinetobacter baumannii0.81 ihma.com
Pseudomonas aeruginosa0.52 ihma.com
Stenotrophomonas maltophilia0.65 ihma.com

Bacteriostatic and Bactericidal Efficacy in Preclinical Models

Similar to other β-lactam antibiotics, cefiderocol exhibits time-dependent bactericidal activity. apub.krnih.govmdpi.com The primary pharmacodynamic (PD) index that predicts its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). nih.govmdpi.compreprints.org

Preclinical models have established that a bacteriostatic effect is generally achieved when cefiderocol concentrations exceed the MIC for 40–70% of the dosing interval. mdpi.compreprints.orgresearchgate.net For a bactericidal effect, defined as a ≥1-log₁₀ reduction in bacterial burden, a higher %fT > MIC of 55–88% is typically required. mdpi.compreprints.orgresearchgate.net Time-kill assays have demonstrated that cefiderocol can completely kill meropenem-resistant Gram-negative isolates with MICs ranging from 0.5 to 4 µg/mL within 24 hours at clinically relevant exposures. nih.gov

In various preclinical infection models, cefiderocol has demonstrated significant reductions in bacterial load.

Murine Thigh Infection Model:

Against Enterobacterales, a 1-log₁₀ kill reduction was achieved with a mean %fT > MIC of 73.3%. mdpi.compreprints.org

For P. aeruginosa, a mean %fT > MIC of 77.2% was needed for a 1-log₁₀ reduction. mdpi.compreprints.org A separate study in a neutropenic murine thigh model with P. aeruginosa found that a %fT > MIC of 76.3% was required for stasis, 81.9% for a 1-log kill, and 88.2% for a 2-log kill. mdpi.compreprints.orgoup.com

In a study involving 67 isolates with cefiderocol MICs of ≤4 mg/L, bacterial stasis or a ≥1 log₁₀ reduction in colony-forming units (CFU) was observed in 77% of Enterobacteriaceae, 88% of A. baumannii, and 85% of P. aeruginosa isolates. tandfonline.com

Murine Lung Infection Model:

The required mean %fT > MIC for a 1-log₁₀ kill reduction was 64.4% for Enterobacteriaceae, 70.3% for P. aeruginosa, 88.1% for A. baumannii, and 53.9% for S. maltophilia. mdpi.compreprints.org

Rat Respiratory Tract Infection Model:

In immunocompetent rats with lung infections caused by carbapenem-resistant P. aeruginosa, A. baumannii, and K. pneumoniae, cefiderocol led to a >3 log₁₀ CFU reduction. tandfonline.com

Table 2: Cefiderocol Pharmacodynamic Targets for Bactericidal Activity in Preclinical Models

ModelOrganismEndpointRequired %fT > MICReference
Murine ThighEnterobacterales1-log kill73.3% mdpi.compreprints.org
Murine ThighP. aeruginosa1-log kill77.2% mdpi.compreprints.org
Murine Thigh (Neutropenic)P. aeruginosaStasis76.3% mdpi.compreprints.org
Murine Thigh (Neutropenic)P. aeruginosa1-log kill81.9% mdpi.compreprints.orgoup.com
Murine Thigh (Neutropenic)P. aeruginosa2-log kill88.2% mdpi.compreprints.org
Murine LungEnterobacteriaceae1-log kill64.4% mdpi.compreprints.org
Murine LungP. aeruginosa1-log kill70.3% mdpi.compreprints.org
Murine LungA. baumannii1-log kill88.1% mdpi.compreprints.org
Murine LungS. maltophilia1-log kill53.9% mdpi.compreprints.org

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

The combination of cefiderocol with other antibiotics is an area of active investigation, particularly for treating infections caused by highly resistant bacteria.

The addition of β-lactamase inhibitors can enhance the activity of cefiderocol, especially against strains producing certain β-lactamases.

Avibactam (B1665839), Vaborbactam (B611620), and Relebactam (B560040): These inhibitors have shown synergistic effects with cefiderocol against Klebsiella pneumoniae carbapenemase (KPC)-producing isolates, leading to a 4- to 256-fold reduction in cefiderocol MICs. unil.ch Synergy has also been observed with avibactam against OXA-48-like-producing Enterobacterales. unil.chresearchgate.net However, against metallo-β-lactamase (MBL)-producing strains and OXA-23-like producing Acinetobacter, these combinations were generally not synergistic, though additive effects were noted. unil.chresearchgate.net In some cases, antagonism between cefiderocol and avibactam has been observed in Acinetobacter species. unr.edu.ar

Sulbactam (B1307): The combination of cefiderocol and sulbactam has demonstrated high rates of synergy against carbapenem-resistant Enterobacterales, P. aeruginosa, and A. baumannii. mdpi.com One study found synergy against 52.4% of extensively drug-resistant (XDR) and pandrug-resistant (PDR) A. baumannii isolates. biorxiv.org

Tazobactam: This inhibitor showed high antimicrobial activity in combination with cefiderocol against carbapenem-resistant Enterobacterales and P. aeruginosa, but lower activity against carbapenem-resistant A. baumannii. mdpi.com

Durlobactam: In combination with sulbactam (SUL-DUR), cefiderocol showed synergy against an MBL-harboring A. baumannii strain. biorxiv.org

Table 3: Synergistic Activity of Cefiderocol with β-Lactamase Inhibitors

β-Lactamase InhibitorTarget Organism/EnzymeObserved EffectReference
AvibactamKPC-producing EnterobacteralesSynergy (4- to 256-fold MIC reduction) unil.ch
AvibactamOXA-48-like-producing EnterobacteralesSynergy researchgate.netmdpi.com
AvibactamMetallo-β-lactamase producersGenerally not synergistic, some additive effects researchgate.net
SulbactamCR-Enterobacterales, CR-P. aeruginosa, CR-A. baumanniiHigh synergy mdpi.com
TazobactamCR-Enterobacterales, CR-P. aeruginosaHigh synergy mdpi.com
RelebactamKPC-producing EnterobacteralesSynergy (4- to 256-fold MIC reduction) unil.ch
VaborbactamKPC-producing EnterobacteralesSynergy (4- to 256-fold MIC reduction) unil.ch
Durlobactam (with Sulbactam)MBL-producing A. baumanniiSynergy biorxiv.org

Combining cefiderocol with antibiotics from different classes has yielded variable results.

Aminoglycosides (e.g., Amikacin): Strong synergy has been reported between cefiderocol and amikacin (B45834) against XDR/PDR A. baumannii, with synergy observed in 66.7% of strains in one study. biorxiv.org This combination was effective even against strains with aminoglycoside resistance genes. biorxiv.org

Fluoroquinolones (e.g., Ciprofloxacin): Cefiderocol in combination with ciprofloxacin (B1669076) has shown strong synergy against MBL-producing A. baumannii. biorxiv.org

Tetracyclines (e.g., Doxycycline (B596269), Minocycline): The combination of cefiderocol and doxycycline showed synergy against 61.9% of XDR/PDR A. baumannii isolates. biorxiv.org Against S. maltophilia, synergy between cefiderocol and minocycline (B592863) was observed in 66.7% of isolates in a time-kill assay study. nih.gov

Polymyxins (e.g., Polymyxin (B74138) B): Synergy was seen in 55.5% of S. maltophilia isolates when cefiderocol was combined with polymyxin B. nih.gov

Fosfomycin (B1673569): One study reported synergy between cefiderocol and fosfomycin against a single strain of carbapenem-resistant A. baumannii. biorxiv.org

Table 4: Synergistic Activity of Cefiderocol with Non-β-Lactam Antibiotics

Antibiotic ClassSpecific AgentTarget OrganismSynergy RateReference
AminoglycosidesAmikacinA. baumannii (XDR/PDR)66.7% biorxiv.org
FluoroquinolonesCiprofloxacinA. baumannii (MBL-producing)Strong synergy biorxiv.org
TetracyclinesDoxycyclineA. baumannii (XDR/PDR)61.9% biorxiv.org
MinocyclineS. maltophilia66.7% nih.gov
PolymyxinsPolymyxin BS. maltophilia55.5% nih.gov
Phosphonic AcidsFosfomycinA. baumannii (CRAB)Synergy (in one strain) biorxiv.org

Mechanistic Insights into Combination Effects

Cefiderocol's distinct "Trojan horse" mechanism of entry, utilizing bacterial iron transport systems to penetrate the outer membrane of Gram-negative bacteria, provides a unique foundation for synergistic interactions with other antimicrobial agents. springermedizin.demdpi.comcontagionlive.com Once in the periplasmic space, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3. springermedizin.deasm.org This complex mode of action allows for several mechanistic rationales for combination therapy.

One primary mechanism for synergy involves the combination of cefiderocol with β-lactamase inhibitors. Although cefiderocol is stable against a wide array of β-lactamases, including both serine- and metallo-β-lactamases, certain enzymes can still reduce its efficacy. mdpi.commdpi.comnih.gov The addition of a β-lactamase inhibitor like avibactam, relebactam, or vaborbactam can protect cefiderocol from hydrolysis by these enzymes, thereby restoring or enhancing its activity. mdpi.compreprints.org This is particularly relevant for infections caused by bacteria producing certain KPC, OXA, PER, or NDM variants. mdpi.commdpi.comunr.edu.ar For instance, avibactam has been shown to suppress cefiderocol-hydrolyzing enzymes, leading to a reduction in the minimum inhibitory concentrations (MICs) for cefiderocol-non-susceptible Acinetobacter baumannii. unr.edu.arfrontiersin.org

Another key mechanistic insight is the potential for complementary actions on the bacterial cell wall. Combining cefiderocol with other β-lactams, such as ceftazidime (B193861) or meropenem (B701), or with agents that disrupt other aspects of cell envelope integrity like fosfomycin, can lead to enhanced bacterial killing. mdpi.comoup.comunibo.it Fosfomycin, for example, inhibits an early step in peptidoglycan synthesis, which can create stress on the cell wall, potentially making the bacterium more susceptible to the action of cefiderocol. mdpi.commdpi.com Similarly, the combination with another β-lactam can lead to a more comprehensive blockade of PBP activity, as different agents may have varying affinities for different PBPs. biorxiv.org

Furthermore, the combination of cefiderocol with agents that have different cellular targets altogether can result in synergy. For instance, combinations with aminoglycosides (e.g., amikacin) or tetracyclines (e.g., minocycline, doxycycline) have demonstrated synergistic activity. frontiersin.orgbiorxiv.org These agents inhibit protein synthesis, a process distinct from cefiderocol's disruption of cell wall synthesis. This multi-targeted approach can be more effective at overwhelming the bacterial cell's defenses and preventing the emergence of resistance.

Finally, some combinations may act by enhancing the permeability of the bacterial outer membrane, although this is less central to cefiderocol's own mechanism. For example, agents like colistin (B93849) can disrupt the outer membrane, which could theoretically facilitate the entry of cefiderocol, although this is less of a focus given cefiderocol's active transport mechanism. springermedizin.demdpi.com The primary mechanistic driver for most successful cefiderocol combinations lies in protecting it from enzymatic degradation or in attacking the bacterial cell through multiple, complementary pathways.

Quantitative Assessment of Synergy

The synergistic potential of cefiderocol in combination with other antimicrobial agents has been quantitatively evaluated using several standard in vitro methods, including checkerboard assays, time-kill curve analyses, and synergy models like Loewe Additivity. These studies provide robust data on the enhanced efficacy of combination therapies against a range of multidrug-resistant Gram-negative pathogens.

Checkerboard Assays

Checkerboard assays are widely used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two drugs. An FIC index of ≤0.5 is typically interpreted as synergy. asm.orgcreative-diagnostics.com Numerous studies have employed this method to assess cefiderocol combinations.

For example, against Acinetobacter baumannii, combinations of cefiderocol with ceftazidime-avibactam and sulbactam-durlobactam have shown high rates of synergy, with synergy observed in 100% and 95.2% of strains, respectively, in one study. biorxiv.org Combinations with amikacin and doxycycline also demonstrated significant synergy against a majority of A. baumannii isolates. biorxiv.org In another study focusing on ceftazidime/avibactam-resistant Klebsiella pneumoniae, the combination of cefiderocol with ceftazidime/avibactam showed a synergy rate of 66.7%. unito.it

CombinationPathogenSynergy Rate (% of isolates with FIC ≤0.5)Reference
Cefiderocol + Ceftazidime/AvibactamAcinetobacter baumannii100% biorxiv.org
Cefiderocol + Sulbactam/DurlobactamAcinetobacter baumannii95.2% biorxiv.org
Cefiderocol + AmikacinAcinetobacter baumannii66.7% biorxiv.org
Cefiderocol + DoxycyclineAcinetobacter baumannii61.9% biorxiv.org
Cefiderocol + Ceftazidime/AvibactamCeftazidime/avibactam-resistant Klebsiella pneumoniae66.7% unito.it
Cefiderocol + MeropenemCarbapenem-resistant Acinetobacter baumanniiSynergistic activity reported frontiersin.org

Time-Kill Curves

Time-kill curve analysis provides a dynamic assessment of bactericidal activity over time. Synergy in time-kill assays is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. asm.orgnih.govoup.com

Studies have demonstrated the synergistic and bactericidal effects of cefiderocol combinations using this method. Against carbapenemase-producing Gram-negative isolates, the combination of cefiderocol with β-lactamase inhibitors like avibactam and relebactam resulted in synergistic bactericidal effects against certain K. pneumoniae strains. mdpi.com In one study, the addition of sulbactam to cefiderocol led to a reduction in bacterial count greater than 2 log10 CFU/mL against all tested carbapenem-resistant K. pneumoniae, P. aeruginosa, and A. baumannii isolates. nih.gov

Against multidrug-resistant Stenotrophomonas maltophilia, cefiderocol in combination with minocycline and trimethoprim-sulfamethoxazole each showed synergy against 66.7% of isolates, while the combination with polymyxin B was synergistic against 55.5% of isolates. asm.org

CombinationPathogenSynergy Rate (% of isolates)Key FindingReference
Cefiderocol + AvibactamKPC-producing Klebsiella pneumoniaeSynergisticContinuous decrease in bacterial viability over 24h mdpi.com
Cefiderocol + RelebactamKPC-producing Klebsiella pneumoniaeSynergisticContinuous decrease in bacterial viability over 24h mdpi.com
Cefiderocol + SulbactamCarbapenem-resistant Enterobacterales, P. aeruginosa, A. baumanniiHigh>2 log10 CFU/mL reduction in all isolates nih.gov
Cefiderocol + MinocyclineMultidrug-resistant Stenotrophomonas maltophilia66.7%Synergy observed in a majority of isolates asm.org
Cefiderocol + Trimethoprim-SulfamethoxazoleMultidrug-resistant Stenotrophomonas maltophilia66.7%Synergy observed in a majority of isolates asm.org
Cefiderocol + Polymyxin BMultidrug-resistant Stenotrophomonas maltophilia55.5%Synergy observed in over half of the isolates asm.org

Loewe Additivity Models

More complex mathematical models, such as those based on Loewe Additivity, can be used to analyze drug interactions across a range of concentrations and provide a more detailed understanding of synergy. nih.govresearchgate.net These models are particularly useful for accounting for drugs with different maximal effects. mdpi.com Some studies have begun to apply these advanced models to cefiderocol combinations. For instance, a generalized Loewe null response model confirmed synergistic interactions when β-lactamase inhibitors at concentrations of 1–16 mg/L were combined with cefiderocol. mdpi.com This approach allows for a more nuanced interpretation of synergy beyond a single index value.

Pharmacokinetic/pharmacodynamic Pk/pd Modeling and Simulation

PK/PD Indices and Their Correlation with Microbiological Efficacy (e.g., %fT > MIC)

The PK/PD parameter that best predicts the efficacy of cefiderocol, similar to other β-lactam antibiotics, is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). mdpi.comnih.govasm.org This index has shown the strongest correlation with bacteriological effect in various preclinical infection models compared to other indices like the peak concentration to MIC ratio (fCmax/MIC) or the area under the free concentration-time curve to MIC ratio (fAUC/MIC). nih.gov

Dose fractionation studies in neutropenic murine thigh infection models infected with Pseudomonas aeruginosa confirmed that %fT > MIC was the PK/PD parameter most correlated with cefiderocol's efficacy. nih.gov The in vivo efficacy of cefiderocol has been shown to correlate well with the in vitro MIC values determined in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB), reflecting the iron-poor conditions of a host infection site. nih.gov In clinical studies involving patients with pneumonia, bloodstream infection/sepsis, or complicated urinary tract infections, the %fT > MIC was 100% in the vast majority (97%) of patients, although a clear PK/PD relationship with clinical outcomes was not established in these specific trials, likely due to the high rate of target attainment among participants. asm.org

Preclinical PK/PD Target Attainment Analysis

Preclinical studies using various animal infection models have been fundamental in defining the PK/PD targets necessary for the microbiological efficacy of cefiderocol. These models simulate human drug exposures to predict the effectiveness against a range of pathogens.

Animal infection models, particularly neutropenic murine thigh and lung infection models, have been used extensively to determine the %fT > MIC values required for bacteriostatic (no change in bacterial count) and bactericidal (≥1-log₁₀ reduction in bacterial count) activity. oup.comasm.org

For bacteriostatic effects against pathogens like Enterobacterales, P. aeruginosa, and A. baumannii, the required cefiderocol exposure is approximately 40% to 70% fT > MIC. oup.comresearchgate.netmdpi.com For a bactericidal effect, a higher target of 55% to 88% fT > MIC is generally required. oup.commdpi.com

Specific targets for a 1-log₁₀ reduction in bacterial load have been determined for various pathogens in different infection models. In murine thigh infection models, the mean %fT > MIC required for this endpoint was 73.3% for Enterobacterales and 77.2% for P. aeruginosa. mdpi.comnih.gov In murine lung infection models, the required mean %fT > MIC values were 64.4% for Enterobacterales, 70.3% for P. aeruginosa, 88.1% for A. baumannii, and 53.9% for Stenotrophomonas maltophilia. mdpi.comnih.gov One study noted that a higher mean %fT > MIC (85.2%) was needed for a 1-log₁₀ reduction against carbapenem-resistant strains compared to carbapenem-susceptible strains (61.3%). nih.gov

Given that cefiderocol's activity is time-dependent, extending the infusion duration is a key strategy to maximize the %fT > MIC. Preclinical investigations and clinical simulations support this approach. In immunocompetent rat lung infection models, humanized cefiderocol doses administered over a 3-hour infusion period resulted in greater efficacy against various pathogens compared to a 1-hour infusion. oup.comresearchgate.net

Monte Carlo simulations based on population PK models have confirmed that prolonged infusions enhance the probability of target attainment (PTA). oup.comasm.org While both 1-hour and 3-hour infusions of a 2g dose were predicted to achieve a PTA of >90% for a target of 75% fT > MIC against pathogens with MICs ≤4 µg/mL, the 3-hour infusion was selected as the standard to maximize the pharmacodynamic parameter, particularly for treating severe infections. oup.comasm.org This strategy is considered more robust for providing bactericidal activity in plasma. oup.com

Predictive Modeling for Resistance Suppression

An emerging area of PK/PD modeling is its use to predict dosing regimens that not only achieve clinical efficacy but also suppress the development of antimicrobial resistance. For β-lactams, this often involves aiming for more aggressive PK/PD targets than those required for bactericidal activity alone.

Some preclinical and clinical data suggest that achieving a target of 100% fT > 4xMIC may be beneficial for minimizing microbiological failure and suppressing resistance development. mdpi.com In one descriptive case series of critically ill patients with extensively drug-resistant Acinetobacter baumannii infections, standard 3-hour infusions were often insufficient to achieve this aggressive target, which was associated with a high rate of microbiological failure. researchgate.net

However, other studies using human-simulated exposures in animal models have shown sustained efficacy and limited resistance emergence over a 72-hour period, even against challenging pathogens like A. baumannii and P. aeruginosa. tandfonline.comnih.gov In a 72-hour murine thigh infection model comparing cefiderocol and ceftolozane (B606591)/tazobactam against five P. aeruginosa isolates, no resistance development was detected for either antibiotic after exposure to human-simulating regimens. tandfonline.com Similarly, in an in vivo murine model against A. baumannii, cefiderocol produced sustained efficacy with limited resistance, which was a discrepancy from in vitro chemostat models where regrowth and resistance were observed. nih.gov These findings highlight the complexity of predicting resistance and the potential differences between in vitro and in vivo models.

Advanced Research Methodologies for Cefiderocol Studies

Genomic and Transcriptomic Approaches

Genomic and transcriptomic analyses have been instrumental in identifying the genetic basis of cefiderocol resistance and understanding the adaptive responses of bacteria to the drug.

Whole-Genome Sequencing for Resistance Determinant Identification

Whole-genome sequencing (WGS) has emerged as a powerful tool for identifying the genetic determinants of cefiderocol resistance. By comparing the genomes of cefiderocol-susceptible and -resistant strains, researchers can pinpoint specific mutations, insertions, deletions, and the presence of resistance-conferring genes.

Several studies have utilized WGS to investigate cefiderocol resistance in various Gram-negative pathogens. In carbapenem-producing Enterobacterales, comparative genomic analyses have revealed that resistance is often multifactorial. mdpi.com Non-synonymous mutations in siderophore receptor genes, such as fecR, fecA, fiu, and cirA, are significantly associated with resistance. mdpi.com For instance, mutations like fecR:G104S and fecA:A190T have been predicted to have deleterious effects on protein function. mdpi.com

In Klebsiella pneumoniae, WGS has identified mutations in several genes involved in iron uptake and transport, including fhuA, fepA, iutA, and cirA, in resistant isolates. mdpi.comunibs.it Notably, a nonsense mutation in the fecA gene leading to a truncated protein and a 4-amino acid insertion in the tonB protein have been described for the first time in cefiderocol-resistant K. pneumoniae. mdpi.comunibs.it Similarly, in Pseudomonas aeruginosa, mutations in genes associated with the pyochelin and pyoverdin (B1241691) biosynthesis pathways, as well as several tonB-dependent receptors, have been linked to increased cefiderocol minimum inhibitory concentrations (MICs). nih.govnih.gov Furthermore, frameshift and nonsynonymous mutations in genes like pirA, pirR, piv, pfeA, cirA, and iutA have been detected in resistant isolates. researchgate.netcmac-journal.ru

The following table summarizes key genetic mutations identified through WGS that are associated with cefiderocol resistance in different bacterial species.

Bacterial SpeciesGene(s) with MutationsFunction of Gene ProductReference
EnterobacteralesfecR, fecA, fiu, cirASiderophore uptake systems mdpi.com
Klebsiella pneumoniaefhuA, fepA, iutA, cirA, fecA, tonBIron uptake and transport mdpi.comunibs.it
Pseudomonas aeruginosaampC, pmrAB, galU, fusA1, PBP2 (B1193376), PBP3Beta-lactamase, two-component systems, cell wall synthesis nih.gov
Pseudomonas aeruginosapirA, pirR, piv, pfeA, cirA, iutAIron uptake systems researchgate.netcmac-journal.ru

Comparative Transcriptomics for Gene Expression Analysis Under Cefiderocol Stress

Comparative transcriptomics, often performed using RNA sequencing (RNA-seq), provides a snapshot of the changes in gene expression that occur when bacteria are exposed to cefiderocol. This approach helps to understand the physiological and adaptive responses of bacteria to the antibiotic.

Transcriptomic studies in Acinetobacter baumannii have shown that cefiderocol exposure leads to differential expression of iron transport systems. nih.gov Specifically, the expression of genes related to baumannoferrin, a siderophore, was promoted, suggesting its involvement in cefiderocol uptake. nih.gov In contrast, in a spontaneous cefiderocol-resistant subpopulation of Klebsiella pneumoniae, a significant downregulation of classical siderophore-mediated iron acquisition systems (fepA, cirA, iroN) was observed, coupled with an upregulation of alternative iron uptake pathways (iucA, fiU). mdpi.comnih.gov This indicates a strategic shift in iron acquisition to evade the "Trojan horse" mechanism of cefiderocol.

Furthermore, transcriptomic analyses have revealed altered expression of genes encoding penicillin-binding proteins (PBPs), the primary targets of cefiderocol. mdpi.comnih.gov Changes in the expression of pbp2 and pbp3 suggest adaptive modifications in cell wall synthesis as a response to cefiderocol stress. mdpi.comnih.gov Proteomic and transcriptomic analyses in K. pneumoniae have also indicated that cefiderocol resistance can lead to reduced biofilm-forming abilities. frontiersin.orgnih.gov

The table below highlights some of the key findings from comparative transcriptomic studies on cefiderocol.

Bacterial SpeciesKey Transcriptomic FindingsImplicationReference
Acinetobacter baumanniiUpregulation of baumannoferrin expressionInvolvement of specific siderophore systems in cefiderocol uptake nih.gov
Klebsiella pneumoniaeDownregulation of fepA, cirA, iroN; Upregulation of iucA, fiUSwitch in iron acquisition strategies to confer resistance mdpi.comnih.gov
Klebsiella pneumoniaeAltered expression of pbp2 and pbp3Adaptive changes in cell wall synthesis mdpi.comnih.gov
Klebsiella pneumoniaeDownregulation of genes related to biofilm formationCefiderocol resistance may impact other virulence factors frontiersin.orgnih.gov

Structural Biology Techniques

Structural biology techniques provide high-resolution insights into the molecular interactions between cefiderocol and its targets, as well as the products of these interactions.

X-ray Crystallography of Cefiderocol-Target Protein Complexes (e.g., PBP3)

X-ray crystallography has been instrumental in visualizing the binding of cefiderocol to its primary target, penicillin-binding protein 3 (PBP3). A study on Pseudomonas aeruginosa PBP3 revealed the structural basis of its inhibition by cefiderocol. nih.govrsc.org The crystal structure of the cefiderocol-PBP3 complex showed that cefiderocol binds to the active site of PBP3, forming a stable acyl-enzyme complex with the nucleophilic serine residue. nih.govrsc.org

The crystallographic data also revealed the loss of the C3′ side chain of cefiderocol upon binding to PBP3, resulting in the formation of a 3-exomethylene product. nih.govrsc.org This structural information is crucial for understanding the mechanism of action of cefiderocol and for the rational design of new PBP3 inhibitors with improved efficacy. nih.govrsc.org

The following table summarizes the key structural features of the cefiderocol-PBP3 complex as determined by X-ray crystallography.

Protein TargetOrganismKey Structural FindingsResolution (Å)PDB IDReference
PBP3Pseudomonas aeruginosaCovalent binding to the active site serine; Elimination of the C3' side chain to form a 3-exomethylene product.1.809FZ7 nih.govrsc.org

Protein-Observed Mass Spectrometry for Reaction Product Characterization

Protein-observed mass spectrometry is a powerful technique for characterizing the products of the reaction between an antibiotic and its target protein. In the context of cefiderocol, this method has been used to confirm the observations from X-ray crystallography.

Studies on the reaction of cefiderocol with P. aeruginosa PBP3 using protein-observed mass spectrometry have verified the formation of the 3-exomethylene product following the elimination of the C3′ side chain. nih.govrsc.org By co-incubating PBP3 with cefiderocol and then analyzing the protein mass, researchers were able to identify the covalent modification and the loss of the C3' group. nih.gov This technique, in conjunction with crystallography, provides a comprehensive understanding of the chemical transformations that occur upon cefiderocol binding to its target. nih.govrsc.org

Table of Compounds

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as cefiderocol, and its protein target. These methods provide insights into the binding affinity, conformational changes, and stability of the ligand-protein complex at an atomic level.

In the case of cefiderocol, its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell wall synthesis. Molecular docking studies have been conducted to elucidate the binding mode of cefiderocol within the active site of PBP3 from Pseudomonas aeruginosa. These simulations revealed that cefiderocol forms a stable complex with PBP3. The binding is energetically favorable, as indicated by the calculated binding affinity.

Subsequent molecular dynamics simulations have been employed to assess the stability of the cefiderocol-PBP3 complex over time. These simulations confirm the stability of the docked pose, showing that the interactions between cefiderocol and key residues in the PBP3 active site are maintained. The simulations provide a dynamic view of the binding, highlighting the flexibility of both the ligand and the protein and how they adapt to each other to maintain a stable interaction. This energetically favorable binding is crucial for the potent inhibitory activity of cefiderocol against PBP3. nih.gov

Table 1: Molecular Docking and Dynamics Simulation Data for Cefiderocol with P. aeruginosa PBP3
ParameterValueMethodology
Average Binding Affinity (ΔG)-8.2 ± 0.4 kcal/molMolecular Docking
Complex StabilityStable over simulation periodMolecular Dynamics Simulation

Biochemical and Biophysical Characterization

In Vitro Binding Assays and Enzyme Inhibition Kinetics

The biochemical and biophysical characterization of cefiderocol's interaction with its target protein, PBP3, is crucial for understanding its mechanism of action. In vitro binding assays and enzyme inhibition kinetics provide quantitative measures of this interaction.

Results from these studies indicate that cefiderocol is a potent inhibitor of P. aeruginosa PBP3. nih.gov However, when compared to other β-lactams such as cefepime (B1668827) and meropenem (B701), cefiderocol and the structurally similar ceftazidime (B193861) were found to react less efficiently with isolated PBP3. nih.gov Despite this, competitive binding experiments have confirmed the ability of cefiderocol to bind to PBP3, albeit with a slower rate compared to meropenem. nih.gov

Table 2: In Vitro Inhibition of P. aeruginosa PBP3 by Cefiderocol and Comparator β-Lactams
CompoundpIC50k_inact/K_i (M⁻¹s⁻¹)
Cefiderocol5.8 ± 0.11,100 ± 200
Ceftazidime5.4 ± 0.1500 ± 100
Cefepime6.4 ± 0.114,000 ± 1,000
Meropenem6.6 ± 0.120,000 ± 2,000

Permeability Studies in Bacterial Membrane Models

The ability of an antibiotic to permeate the bacterial outer membrane is a critical determinant of its efficacy, particularly against Gram-negative bacteria. Cefiderocol's unique "Trojan horse" mechanism allows it to bypass common resistance mechanisms related to porin channel mutations and efflux pump upregulation. nih.gov This is achieved through its siderophore moiety, which chelates iron and utilizes the bacteria's own iron uptake systems for active transport across the outer membrane. nih.gov

While the general mechanism of cefiderocol's entry into bacterial cells is well-established through genetic and whole-cell uptake studies, there is a notable lack of published research utilizing bacterial membrane models, such as reconstituted proteoliposomes or artificial lipid bilayers, to quantitatively assess its permeability. Such studies would involve incorporating specific bacterial outer membrane proteins, like iron transporters, into an artificial membrane to directly measure the flux of cefiderocol across the bilayer.

Qualitative evidence from whole-cell experiments demonstrates that cefiderocol's transport is dependent on these iron transporters. For instance, deletion of genes encoding for these transporters leads to a significant increase in the minimum inhibitory concentration (MIC) of cefiderocol. uchicago.edu This indicates a reliance on these specific pathways for entry into the periplasmic space. However, direct quantitative data on the rate and efficiency of cefiderocol transport through these channels in a controlled, artificial environment remains to be elucidated.

In Vitro Evolution and Adaptive Resistance Studies

Laboratory Selection for Cefiderocol Resistance

In vitro evolution studies, often conducted through serial passage experiments, are a valuable tool for predicting and understanding the mechanisms by which bacteria may develop resistance to new antibiotics. In these experiments, bacteria are repeatedly exposed to sub-lethal and gradually increasing concentrations of the antibiotic, selecting for mutants with reduced susceptibility.

Several studies have performed serial passage experiments with various Gram-negative pathogens to select for cefiderocol resistance. For example, clinical strains of Stenotrophomonas maltophilia initially susceptible to cefiderocol were subjected to escalating concentrations of the drug. This process led to the recovery of isolates with significantly increased MICs, demonstrating the potential for resistance development under selective pressure. Similar experiments have been conducted with other pathogens, such as Enterobacter cloacae, where serial passaging in the presence of cefiderocol also resulted in the emergence of high-level resistance.

Table 3: Example of Cefiderocol MIC Increase in S. maltophilia During In Vitro Serial Passage
StrainInitial MIC (mg/L)Evolved Isolate MIC (mg/L)Fold Increase
S. maltophilia Strain 10.031258256
S. maltophilia Strain 20.0312516512
S. maltophilia Strain 30.12532256

Analysis of Resistance Mechanisms Arising Under Selective Pressure

A critical component of in vitro evolution studies is the genetic analysis of the resistant isolates to identify the mutations responsible for the observed phenotype. Whole-genome sequencing of cefiderocol-resistant mutants selected through serial passage has revealed a consistent pattern of mutations in genes associated with the drug's mechanism of action and transport.

A primary mechanism of resistance involves alterations in the iron transport systems that cefiderocol exploits to enter the bacterial cell. Mutations in genes encoding for TonB-dependent receptors, which are crucial for siderophore-mediated iron uptake, are frequently observed. For instance, in S. maltophilia, mutations in genes putatively involved in iron metabolism, such as tonB, tolQ, and cirA, have been identified in cefiderocol-resistant isolates. In Acinetobacter baumannii, mutations in the two-component regulator BaeSR, which can up-regulate efflux pumps, have also been shown to reduce susceptibility to cefiderocol. These findings highlight that under selective pressure, bacteria can adapt by modifying the very pathways that cefiderocol uses for entry or by increasing its efflux.

Table 4: Genetic Mutations Associated with Cefiderocol Resistance in S. maltophilia from In Vitro Evolution Studies
GeneFunctionType of Mutation
tonBEnergy transduction for iron transportIsogenic mutant
tolQPart of the Tol-Pal system, involved in outer membrane stabilityIsogenic mutant
smf-1Putative iron transporterIsogenic mutant
smeT promoterRegulator of the smeDEF efflux pumpMutation
cirASiderophore receptorMutation

Future Research Trajectories and Theoretical Advancements

Elucidating Undiscovered or Complex Resistance Mechanisms

While several mechanisms of resistance to cefiderocol have been identified, there is a pressing need to uncover more intricate and novel ways bacteria evade this antibiotic. Resistance is often not the result of a single mutation but a combination of factors acting in concert. nih.gov Research is increasingly focused on the interplay between different resistance determinants.

Current understanding points to a multifactorial basis for cefiderocol resistance, involving:

β-lactamases: Certain β-lactamase enzymes, such as New Delhi metallo-β-lactamase (NDM), Klebsiella pneumoniae carbapenemase (KPC), and specific OXA-type and PER-type enzymes, can hydrolyze cefiderocol, reducing its efficacy. nih.govmdpi.comcontagionlive.com The expression of multiple β-lactamases can have a synergistic effect on resistance. nih.gov

Siderophore Receptor Mutations: The "Trojan horse" strategy of cefiderocol relies on its uptake through bacterial iron transporters. oup.com Mutations in the genes encoding these siderophore receptors, such as cirA and fiu in Enterobacterales and piuA and piuD in P. aeruginosa, can significantly decrease the drug's entry into the bacterial cell. nih.govcontagionlive.com

Efflux Pumps and Porin Mutations: Overexpression of efflux pumps, which actively transport antibiotics out of the cell, and mutations in porin channels that can restrict drug entry, also contribute to resistance. nih.gov

Target Modifications: Alterations in penicillin-binding protein 3 (PBP-3), the primary target of cefiderocol, can reduce binding affinity and contribute to resistance. nih.gov

Recent studies have highlighted that high-level resistance is often a result of the combined effects of β-lactamase expression and deficiencies in iron transporter systems. dovepress.com For instance, the combination of PER-1 β-lactamase production and downregulated iron transport systems has been linked to significant resistance in Acinetobacter baumannii. dovepress.com Furthermore, the insertion of genetic elements like ISAba36 into siderophore receptor genes, such as pirA in A. baumannii, has been identified as a mechanism of treatment-emergent resistance. researchgate.net The complexity of these interactions underscores the importance of ongoing surveillance and detailed molecular analysis of resistant isolates to fully map the landscape of cefiderocol resistance. dovepress.comnih.gov

Rational Design of Next-Generation Siderophore Cephalosporins

The knowledge gained from studying cefiderocol's structure and its interactions with bacterial targets and resistance mechanisms provides a solid foundation for the rational design of new and improved siderophore cephalosporins.

Structure-Guided Optimization for Enhanced Target Affinity and β-Lactamase Stability

Cefiderocol's structure shares similarities with ceftazidime (B193861) and cefepime (B1668827), which contributes to its stability against many β-lactamases. oup.comapub.kr The catechol moiety on its C-3 side chain is the key to its siderophore activity, enabling it to chelate iron and be actively transported into bacterial cells. oup.comresearchgate.net

Future design efforts can focus on modifying the cephalosporin (B10832234) core and its side chains to:

Enhance Binding to PBP-3: Computational modeling and structural biology can be used to design modifications that increase the affinity of the antibiotic for its target, potentially overcoming resistance caused by PBP-3 mutations.

Improve Stability Against a Broader Range of β-Lactamases: The structural features that confer stability against hydrolysis can be further optimized. For example, incorporating different chemical groups at the C-7 position, similar to the dimethyl acetic acid substituted oxime group in cefiderocol, can enhance resistance to β-lactamase activity. nih.gov

Development of Novel Siderophore Moieties and Iron-Chelating Strategies

The "Trojan horse" strategy is a powerful approach, and exploring new ways to exploit bacterial iron uptake systems is a promising avenue for research. oup.com This includes:

Investigating Alternative Siderophores: Bacteria produce a diverse array of siderophores. scripps.edu Research into other natural siderophores, like enterobactin (B1671361) and pyoverdine, could lead to the development of new conjugates with different bacterial uptake specificities. oup.com The discovery of novel natural siderophore-antibiotic conjugates can provide new blueprints for synthetic designs. acs.org

Designing Synthetic Iron Chelators: Creating novel synthetic molecules that mimic siderophores but are not susceptible to existing resistance mechanisms is a key goal. This could involve using different chemical scaffolds to chelate iron and interact with bacterial transporters. mdpi.com

Development of Predictive Models for Resistance Emergence and Spread

The ability to predict how and where resistance to cefiderocol might emerge is crucial for implementing effective stewardship strategies and prolonging the drug's lifespan. This involves a multidisciplinary approach:

Genomic Surveillance: Large-scale sequencing of clinical isolates can identify the prevalence of known resistance genes and detect new mutations. mdpi.com This data is essential for tracking the spread of resistance and understanding its genetic basis.

In Vitro and In Vivo Models: Laboratory models, such as chemostats and murine infection models, are used to study the emergence of resistance under controlled conditions that simulate human drug exposures. nih.govsemanticscholar.org These models can help identify the selective pressures that drive resistance and evaluate the potential for resistance to develop with different dosing regimens. nih.govtandfonline.com

Computational Modeling: Mathematical models can be developed to simulate the dynamics of resistance emergence and spread within hospitals and communities. These models can incorporate data on antibiotic usage, patient demographics, and the prevalence of resistance mechanisms to forecast future trends.

Discrepancies between in vitro and in vivo models highlight the complexity of predicting resistance. For example, resistance that emerges in a laboratory setting may not always translate to the clinical setting, and vice versa. nih.govsemanticscholar.org Therefore, integrating data from multiple sources is essential for building robust predictive models.

Exploration of Synergistic Combination Partners with Novel Mechanisms

Combining cefiderocol with other antimicrobial agents is a promising strategy to enhance its efficacy, overcome resistance, and prevent the emergence of new resistance. biorxiv.org Several studies have investigated the synergistic potential of cefiderocol with other antibiotics.

Potential Combination Partners and Their Rationale:

Combination PartnerRationale for SynergyTarget Pathogens
Ceftazidime-avibactam (CAZ-AVI) Avibactam (B1665839) can inhibit certain β-lactamases that may contribute to cefiderocol resistance. biorxiv.orgoup.comCarbapenem-resistant Enterobacterales (CRE), Acinetobacter baumannii biorxiv.orgnih.gov
Sulbactam-durlobactam (SUL-DUR) Durlobactam is a β-lactamase inhibitor that can protect cefiderocol from degradation. biorxiv.orgAcinetobacter baumannii biorxiv.org
Fosfomycin (B1673569) Fosfomycin has a different mechanism of action and can create cellular stress, potentially making bacteria more susceptible to cefiderocol. mdpi.comnih.govCarbapenem-resistant Enterobacterales (CRE), Carbapenem-resistant Acinetobacter baumannii (CR-Ab) nih.gov
Amikacin (B45834) Combination may lead to enhanced bacterial killing through different mechanisms of action. biorxiv.orgAcinetobacter baumannii biorxiv.org
Doxycycline (B596269) Combination may provide a broader spectrum of activity and enhanced efficacy. biorxiv.orgAcinetobacter baumannii biorxiv.org
Aztreonam Can delay or inhibit the development of cefiderocol resistance in certain NDM-producing bacteria. biorxiv.orgNDM-producing Enterobacter cloacae complex biorxiv.org
Other β-lactams (e.g., Cefepime, Ceftriaxone) Can show synergistic effects against certain resistant strains, particularly those producing metallo-β-lactamases (MBLs). biorxiv.orgMBL-producing Acinetobacter baumannii biorxiv.org

Synergy has been observed in vitro against highly resistant pathogens, including those that are resistant to cefiderocol alone. biorxiv.orgnih.gov For example, the combination of cefiderocol and ceftazidime-avibactam has shown promise against cefiderocol-non-susceptible A. baumannii. oup.com Further clinical evaluation of these combinations is warranted. oup.com

Application of Systems Biology and Artificial Intelligence in Cefiderocol Research

The integration of systems biology and artificial intelligence (AI) is set to revolutionize antibiotic research and development. frontiersin.orgnih.gov These powerful tools can be applied to various aspects of cefiderocol research:

Identifying Novel Drug Targets: AI algorithms can analyze vast genomic and proteomic datasets to identify essential bacterial proteins that could serve as new targets for siderophore-antibiotic conjugates. tandfonline.com

Predicting Resistance: Machine learning models can be trained on genomic data to predict the likelihood of a bacterial strain being resistant to cefiderocol. tandfonline.comresearchgate.net This can aid in clinical decision-making and surveillance efforts.

Designing New Molecules: AI can be used in the rational design of next-generation siderophore cephalosporins by predicting the antimicrobial activity and toxicity of novel chemical structures. mdpi.com

Optimizing Combination Therapies: AI can analyze complex datasets to identify the most effective synergistic drug combinations for specific pathogens and resistance profiles. mdpi.com

By leveraging unsupervised learning and natural language processing, researchers can analyze large volumes of scientific literature to identify research trends and knowledge gaps in areas like cefiderocol and A. baumannii resistance. frontiersin.org While still in its early stages, the application of AI holds immense potential to accelerate the pace of discovery and innovation in the fight against antimicrobial resistance. nih.govresearchgate.net

Understanding the Molecular Cross-Talk between Cefiderocol and Bacterial Stress Responses

Cefiderocol's unique dual-action mechanism, which involves both the disruption of cell wall synthesis and the perturbation of iron homeostasis, imposes a complex set of simultaneous stresses on Gram-negative bacteria. The bacterial response to this multifaceted attack is not a simple, linear pathway but rather a complex and interconnected network of signaling cascades. Future research is increasingly focused on elucidating this molecular "cross-talk," where different stress response systems communicate and coordinate to mount a defense against the antibiotic. Understanding these intricate interactions is critical for predicting and overcoming resistance, as well as for developing strategies to enhance cefiderocol's efficacy.

The primary stressors induced by cefiderocol are envelope stress and oxidative stress. As a cephalosporin, cefiderocol inhibits penicillin-binding proteins (PBPs), primarily PBP3, disrupting peptidoglycan synthesis and compromising the integrity of the cell envelope. researchgate.netnih.gov This triggers various envelope stress response (ESR) systems, such as the Cpx, Rcs, and BaeSR pathways, which are designed to detect and mitigate damage to the bacterial cell's outer layers. nih.govmdpi.com Concurrently, its "Trojan horse" strategy, which utilizes bacterial iron transporters to enter the periplasm, leads to an intracellular influx and dysregulation of iron. nih.govasm.org This can generate significant oxidative stress through the Fenton reaction, producing damaging reactive oxygen species (ROS). asm.orgnih.gov

Proteomic and transcriptomic studies have begun to map the landscape of the bacterial response to cefiderocol. In Escherichia coli, exposure to cefiderocol upregulates a host of proteins involved in managing ROS, such as those related to iron-sulfur cluster binding and repair. asm.org A key finding is that cefiderocol treatment elevates intracellular levels of NADH, which in turn boosts the production of ROS and hydrogen peroxide (H₂O₂). asm.org This directly links the antibiotic's presence to a state of oxidative stress. Experiments have shown that the sensitivity of E. coli to cefiderocol is lessened by antioxidants, confirming that ROS-induced damage is a significant component of its bactericidal activity. asm.org

The molecular cross-talk becomes evident when examining the role of specific regulatory systems. The two-component system (TCS) BaeSR, a known ESR, has been identified as a key player in cefiderocol resistance. In Acinetobacter baumannii, mutations in the sensor kinase gene baeS or the response regulator gene baeR lead to reduced susceptibility to cefiderocol. asm.orgnih.gov Transcriptomic analysis of these mutants reveals the upregulation of efflux pumps, including the MacAB-TolC system, which actively expels the antibiotic from the cell. asm.org This demonstrates a direct link between sensing envelope stress and activating a resistance mechanism. The BaeSR system's regulon is known to overlap with other systems like AdeRS, suggesting a coordinated, multi-pronged response to envelope-damaging agents. nih.gov

Similarly, the Cpx two-component system, which responds to misfolded periplasmic proteins and other envelope perturbations, has been implicated in the response to cefiderocol. nih.gov In Pseudomonas aeruginosa, a mutation in the CpxS sensor histidine kinase was identified in a resistant isolate that emerged during therapy. nih.gov Intriguingly, bioinformatic analyses suggest a CpxR binding motif in the regulatory region of the piuA gene, which encodes a crucial iron transporter involved in cefiderocol uptake. nih.gov This points to a sophisticated feedback loop where an envelope stress response may directly regulate the entry of the very agent causing the stress.

Furthermore, transcriptomic analysis of cefiderocol-non-susceptible A. baumannii has shown that genes associated with redox homeostasis and stress response are significantly upregulated. nih.gov At the same time, a downregulation of various iron transport systems is often observed, representing an adaptive resistance mechanism to limit the uptake of the antibiotic. nih.gov This interplay between oxidative stress signaling and the regulation of iron transport highlights the deeply integrated nature of the bacterial defense network.

The data from various studies underscore a complex interplay between different cellular processes in response to cefiderocol. The inhibition of cell wall synthesis triggers ESRs, which in turn can activate efflux pumps and potentially modulate the expression of iron transporters. Simultaneously, the disruption of iron homeostasis induces an oxidative stress response that the bacterium must counteract to survive.

Table 1: Key Bacterial Genes and Systems Involved in the Stress Response to Cefiderocol

Gene/SystemBacterial SpeciesFunctionObserved Response to CefiderocolReference
BaeSRA. baumannii, K. pneumoniaeTwo-component envelope stress response system, regulates efflux pumps.Mutations in baeS or baeR lead to increased resistance via upregulation of efflux pumps (e.g., MacAB-TolC). asm.orgnih.gov
nuo genes (e.g., nuoJ)E. coliEncode subunits of NADH-quinone oxidoreductase (Complex I).Knockout of nuo genes leads to significant increases in cefiderocol MIC, linking NADH metabolism and ROS production to susceptibility. asm.org
CpxSRP. aeruginosaTwo-component envelope stress response system.Mutation in sensor kinase cpxS associated with clinical resistance; may regulate iron transporter expression. nih.gov
Iron Transport Genes (fiu, feoA, feoB, piuA)A. baumannii, P. aeruginosaUptake of iron and siderophore-conjugated compounds.Downregulation is a common resistance mechanism to limit cefiderocol entry. nih.govnih.gov
Efflux Pumps (AcrD, MdtA-D, MacAB-TolC)K. pneumoniae, A. baumanniiMultidrug efflux pumps.Upregulation in resistant strains, often regulated by ESRs like BaeSR. asm.orgfrontiersin.org
Redox Homeostasis GenesA. baumannii, E. coliProteins managing reactive oxygen species (ROS) and oxidative damage.Upregulation in response to cefiderocol-induced oxidative stress. asm.orgnih.gov

Future research must continue to dissect these interconnected pathways using systems biology approaches. Understanding the precise signals that activate each stress response and mapping the full extent of their regulatory networks will be key. This knowledge could reveal vulnerabilities in the bacterial defense system, potentially leading to the development of adjuvants that disrupt this cross-talk, thereby re-sensitizing resistant bacteria to cefiderocol and preserving the utility of this critical antibiotic.

Q & A

Basic: How should researchers design in vitro studies to assess cefiderocol’s activity against multidrug-resistant (MDR) Gram-negative pathogens?

Methodological Answer:

  • Key Parameters : Include standardized broth microdilution under iron-depleted conditions to mimic host physiology, as cefiderocol’s siderophore activity is iron concentration-dependent .
  • Control Strains : Use reference strains (e.g., Acinetobacter baumannii ATCC 19606) and clinical isolates with defined resistance mechanisms (e.g., carbapenemases, extended-spectrum β-lactamases) to contextualize MIC values .
  • Iron Modulation : Test activity across varying iron concentrations (e.g., 0–100 μM) to quantify the "Trojan horse" effect .
  • Reproducibility : Follow CLSI/EUCAST guidelines for susceptibility testing and report iron chelator usage (e.g., deferoxamine) to ensure comparability across studies .

Basic: What pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for preclinical modeling of cefiderocol efficacy?

Methodological Answer:

  • Time-Dependent Activity : Focus on the time above MIC (fT > MIC) in serum and tissue, as cefiderocol exhibits concentration-independent bactericidal activity .
  • Protein Binding : Adjust for ~60% protein binding in plasma to calculate free drug concentrations .
  • Iron Saturation : Model iron dynamics in infection sites (e.g., urinary tract, lungs) to predict drug penetration via siderophore-mediated uptake .
  • Animal Models : Use neutropenic murine thigh or lung infection models with iron supplementation to mimic human pharmacokinetics .

Advanced: How can researchers reconcile contradictory mortality data between randomized trials (e.g., CREDIBLE-CR) and observational studies (e.g., PROVE)?

Methodological Answer:

  • Confounder Adjustment : Apply inverse probability of treatment weighting (IPTW) or propensity score matching to balance baseline characteristics (e.g., comorbidities, pathogen resistance profiles) in observational cohorts .
  • Endpoint Harmonization : Align definitions of "clinical cure" and "mortality" across studies (e.g., 30-day all-cause vs. infection-related mortality) .
  • Subgroup Analysis : Stratify by infection type (e.g., bacteremia vs. pneumonia) and pathogen (e.g., A. baumannii vs. P. aeruginosa) to identify context-specific efficacy .
  • Meta-Analysis : Pool data from Phase 2/3 trials and real-world studies using random-effects models to quantify heterogeneity .

Advanced: What experimental approaches are recommended to evaluate the emergence of cefiderocol resistance during treatment?

Methodological Answer:

  • Serial Isolate Collection : Perform whole-genome sequencing on pre- and post-treatment isolates to detect mutations in siderophore receptors (e.g., pirA), β-lactamases, or porin channels .
  • Chequerboard Assays : Test for synergy/antagonism with β-lactams, aminoglycosides, or tetracyclines to identify resistance-suppressing combinations .
  • Dynamic Resistance Models : Use hollow-fiber infection systems to simulate human PK/PD and monitor MIC shifts under prolonged drug exposure .
  • Resistance Gene Screening : Employ PCR for metallo-β-lactamases (e.g., NDM, VIM) and efflux pump overexpression .

Advanced: How should clinical trials be designed to compare cefiderocol monotherapy versus combination regimens for carbapenem-resistant infections?

Methodological Answer:

  • Adaptive Design : Use a master protocol with Bayesian statistics to allocate patients to monotherapy or combination arms based on interim efficacy/safety data .
  • Endpoint Selection : Prioritize composite endpoints (e.g., microbiological eradication + clinical cure) to capture multifaceted outcomes .
  • Standardized Combinations : Test cefiderocol with agents lacking overlapping resistance mechanisms (e.g., colistin, fosfomycin) and predefine dosing protocols .
  • Rescue Therapy Criteria : Define thresholds for regimen escalation (e.g., persistent bacteremia at 72 hours) to maintain ethical rigor .

Basic: What statistical methods are appropriate for analyzing microbiological clearance in cefiderocol trials?

Methodological Answer:

  • Survival Analysis : Use Kaplan-Meier curves with log-rank tests to compare time-to-clearance between treatment arms .
  • Multivariate Regression : Adjust for covariates (e.g., baseline MIC, renal function) via Cox proportional hazards models .
  • Missing Data Handling : Apply multiple imputation or worst-case sensitivity analysis for missing blood culture follow-ups .

Advanced: How can real-world evidence (RWE) studies complement cefiderocol clinical trial data?

Methodological Answer:

  • Data Harmonization : Use common data models (e.g., OMOP) to standardize variables across electronic health records and trial databases .
  • Bias Mitigation : Apply target trial emulation frameworks to minimize confounding by indication in retrospective cohorts .
  • Outcome Validation : Cross-reference RWE findings with trial subpopulations (e.g., ICU patients, carbapenem-resistant A. baumannii) .

Basic: What protocols ensure reproducibility in in vivo models of cefiderocol efficacy?

Methodological Answer:

  • Detailed Methodology : Report strain origins, inoculation doses, and iron supplementation levels in animal feed .
  • Blinding : Use coded treatment groups to reduce observer bias in outcome assessments .
  • Sample Size Justification : Perform power calculations based on pilot data for primary endpoints (e.g., bacterial load reduction) .

Advanced: What molecular mechanisms underlie cefiderocol resistance, and how can they be experimentally validated?

Methodological Answer:

  • Mechanistic Studies :
    • Siderophore Receptor Knockouts : Use CRISPR-Cas9 to delete pirA or cirA in A. baumannii and assess MIC changes .
    • Efflux Pump Inhibition : Test phenylalanine-arginine β-naphthylamide (PAβN) to quantify efflux contributions .
    • Enzyme Hydrolysis Assays : Measure cefiderocol degradation by purified β-lactamases (e.g., OXA-23, KPC) .

Basic: How should researchers validate susceptibility testing methods for cefiderocol in clinical isolates?

Methodological Answer:

  • Comparative Methods : Cross-validate disc diffusion, E-test, and broth microdilution against EUCAST/CLSI breakpoints (MIC ≤2 μg/mL) .
  • Iron Chelation : Supplement media with deferoxamine (50 μg/mL) to replicate in vivo iron-limited conditions .
  • Quality Control : Include reference strains (e.g., E. coli ATCC 25922) in each assay run .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.